Product packaging for Remisporine B(Cat. No.:)

Remisporine B

Cat. No.: B10823461
M. Wt: 576.5 g/mol
InChI Key: RRGJMIUFDPLICY-JJEZGDBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Remisporine B is a chromone derivative, a class of compounds known to be isolated from marine-derived fungi such as Penicillium citrinum . Compounds in this family have demonstrated significant value in biomedical research due to their promising biological activities. Related chromone analogs are noted for their potent anti-inflammatory properties, effectively suppressing superoxide anion generation in activated human neutrophils, which plays a key role in the inflammatory response . Furthermore, structurally similar compounds exhibit cytotoxic activity against various human cancer cell lines, including non-small cell lung cancer (A549) and colon carcinoma (HT-29) . Research on these analogs indicates that their anti-cancer mechanism may involve the induction of apoptosis through the modulation of key signaling proteins in the Bcl-2, Bax, and caspase-3 pathways . This makes this compound a compound of high interest for researchers investigating new pathways for managing inflammatory diseases and developing novel oncology therapeutics. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24O12 B10823461 Remisporine B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJMIUFDPLICY-JJEZGDBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Profile of Remisporine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a novel dimeric chromenone, a unique natural product derived from the marine fungus Remispora maritima. Its discovery has garnered interest within the scientific community due to its complex chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and reported biological insights into this compound and its analogues, with a focus on the underlying experimental methodologies and data.

Discovery and Formation

This compound is not directly produced by Remispora maritima. Instead, the fungus synthesizes a precursor molecule, Remisporine A, a novel cyclopentachromenone[1]. Under normal conditions, the unstable Remisporine A spontaneously undergoes a Diels-Alder reaction, leading to the stereospecific formation of its dimer, this compound[1]. This autocatalytic dimerization is a key feature of its formation.

Experimental Workflow for Formation

G cluster_0 Isolation of Precursor cluster_1 Dimerization Remispora_maritima Remispora maritima Culture Liquid_Culture Liquid Culture Remispora_maritima->Liquid_Culture Inoculation Extraction Extraction of Remisporine A Liquid_Culture->Extraction Remisporine_A Remisporine A (unstable) Extraction->Remisporine_A Diels_Alder Spontaneous Diels-Alder Reaction Remisporine_A->Diels_Alder Dimerization Remisporine_B This compound (stable dimer) Diels_Alder->Remisporine_B

Caption: Workflow from Remispora maritima culture to this compound formation.

Structural Elucidation

The chemical structure of this compound was determined through a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) was employed to establish its molecular formula, while 2D Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed insights into its complex dimeric structure[1]. The absolute configuration of this compound was ultimately confirmed through a comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra[1].

Spectroscopic Data
Technique Parameter Observed For Value/Description
HR-ESI-MS Molecular FormulaEpiremisporine F (analogue)C₃₁H₂₆O₁₂ determined from [M+Na]⁺ ion at m/z 613.13294
¹H NMR Chemical Shift (δ)Epiremisporine analoguesSignals corresponding to hydroxy, methyl, methoxy, aromatic, methylene, and methine protons.
¹³C NMR Chemical Shift (δ)Epiremisporine analoguesSignals indicating ester and conjugated carbonyl groups, as well as various carbon environments.
IR Spectroscopy Wavenumber (cm⁻¹)Epiremisporine F (analogue)Peaks indicating hydroxyl (3410 cm⁻¹), ester carbonyl (1741 cm⁻¹), and conjugated carbonyl (1657 cm⁻¹) groups.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited in publicly accessible literature. However, research on its close analogues, the epiremisporines, isolated from marine-derived Penicillium citrinum, provides valuable insights into its potential therapeutic effects. These analogues have demonstrated both anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Epiremisporine analogues have been shown to suppress the fMLP-induced superoxide anion generation in human neutrophils, indicating anti-inflammatory potential.

Cytotoxic Activity and Apoptosis Induction

Several epiremisporine compounds have exhibited cytotoxic effects against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. The mechanism of this cytotoxicity is believed to be through the induction of apoptosis, mediated by the Bcl-2 family of proteins and caspases.

Compound Cell Line IC₅₀ (µM)
Epiremisporine FHT-2944.77 ± 2.70
Epiremisporine GHT-2935.05 ± 3.76
Epiremisporine HHT-2921.17 ± 4.89
Epiremisporine FA54977.05 ± 2.57
Epiremisporine GA54952.30 ± 2.88
Epiremisporine HA54931.43 ± 3.01

Note: IC₅₀ values for this compound against these cell lines are not currently available in the public domain.

Signaling Pathway for Apoptosis Induction

The proposed mechanism of apoptosis induction by this compound analogues in cancer cells involves the intrinsic mitochondrial pathway. It is hypothesized that these compounds modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute programmed cell death.

G Remisporine_Analogue Remisporine Analogue Bcl2 Bcl-2 (Anti-apoptotic) Remisporine_Analogue->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Remisporine_Analogue->Bax Upregulation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound analogues.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments related to the study of this compound and its analogues.

Isolation and Purification of Chromenone Derivatives
  • Fungal Cultivation: Remispora maritima or other producing fungi are cultured in a suitable liquid medium.

  • Extraction: The culture broth is partitioned with an organic solvent, such as ethyl acetate, to extract the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HT-29, A549) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound analogues) and incubated for 48 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The supernatant is removed, and the formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound stands as an intriguing example of a complex natural product formed through a spontaneous chemical transformation of a fungal metabolite. While its own biological activity profile is still emerging, studies on its close analogues suggest a promising potential for anti-inflammatory and anti-cancer applications. The induction of apoptosis in cancer cells through the modulation of the Bcl-2 family and caspase activation highlights a potential avenue for future drug development. Further research is warranted to fully elucidate the therapeutic potential of this compound and to obtain more extensive quantitative data on its bioactivities.

References

Remisporine B: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone, presents a unique molecular architecture derived from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary known natural producers are the marine fungus Remispora maritima and mutagenized strains of the marine-derived fungus Penicillium purpurogenum. This document outlines the fermentation, extraction, and chromatographic purification protocols, supported by quantitative data and visual workflows, to aid researchers in obtaining this promising bioactive compound. Additionally, a key signaling pathway associated with the biological activity of this compound analogs is illustrated.

Natural Sources of this compound

This compound has been isolated from two primary fungal sources:

  • Remispora maritima : This marine fungus is the original reported natural source of this compound.[1] It produces the unstable precursor, Remisporine A, which then dimerizes to form this compound.

  • Penicillium purpurogenum G59 (Mutant Strain) : A mutagenized strain of this marine-derived fungus has been shown to be a potent producer of this compound and its analogs. Chemical mutagenesis, for instance using diethyl sulfate (DES), can activate silent biosynthetic pathways within the fungus, leading to the production of these rare chromones.

Fermentation and Cultivation

Cultivation of Penicillium purpurogenum G59 (Mutant Strain)

A robust method for producing this compound involves solid-state fermentation of a mutagenized P. purpurogenum G59 strain.

Experimental Protocol:

  • Inoculum Preparation : The fungal mutant is initially grown on Potato Dextrose Agar (PDA) plates.

  • Seed Culture : A seed culture is prepared by inoculating a suitable liquid medium (e.g., RGY medium) with mycelia from the PDA plate and incubating until sufficient biomass is achieved.

  • Solid-State Fermentation :

    • A solid rice medium is prepared in plastic boxes (e.g., 25 cm x 30 cm) containing sterile rice.

    • The seed culture is inoculated onto the sterile rice.

    • The culture is incubated at 25°C for approximately 21 days. During this period, the RGY medium is periodically added to maintain moisture and nutrient levels.

General Protocol for Cultivation of Marine Fungi (e.g., Remispora maritima)

While a specific, detailed protocol for large-scale fermentation of R. maritima for this compound production is not extensively documented in the available literature, a general approach for the cultivation of marine fungi can be employed.

Experimental Protocol:

  • Isolation : The fungus is isolated from its natural substrate (e.g., driftwood) and purified by single-spore isolation on a suitable agar medium containing seawater and antibiotics.

  • Liquid Culture :

    • A liquid medium (e.g., 3% malt extract broth) is prepared using sterile seawater.

    • The medium is inoculated with mycelial plugs from a fresh agar culture of R. maritima.

    • The culture is incubated at a suitable temperature (e.g., 25°C) under static or shaking conditions until significant mycelial growth and secondary metabolite production are observed.

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound and its analogs from the solid-state fermentation of the P. purpurogenum G59 mutant.

Extraction
  • The fermented rice substrate (approximately 1.5 kg) is harvested.

  • The substrate is extracted exhaustively with 95% ethanol (3 x 10 L) at room temperature, with each extraction lasting for 3 days.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • The crude extract is suspended in water and partitioned with an equal volume of n-butanol.

  • The n-butanol layer, containing the less polar secondary metabolites including this compound, is separated.

  • The n-butanol fraction is concentrated under reduced pressure.

Chromatographic Purification

The n-butanol fraction is subjected to a multi-step chromatographic purification process.

  • Silica Gel Column Chromatography (Initial Fractionation) :

    • The n-butanol fraction is loaded onto a silica gel column (70-230 mesh).

    • The column is eluted with a solvent gradient, typically starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate, 25:1) and gradually increasing the polarity to 100% ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Medium Pressure Liquid Chromatography (MPLC) (Secondary Fractionation) :

    • Promising fractions from the initial column are further purified by MPLC on a silica gel column (230-400 mesh).

    • A suitable solvent system (e.g., n-hexane/acetone gradient) is used for elution.

  • Preparative Thin Layer Chromatography (pTLC) or Semipreparative HPLC (Final Purification) :

    • Fractions containing this compound are further purified by pTLC on silica gel plates with a suitable solvent system (e.g., dichloromethane/methanol, 19:1).

    • Alternatively, semipreparative HPLC on a silica gel column with a solvent system like n-hexane/ethyl acetate (1:1) can be employed for final purification.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of chromones from a 1.5 kg solid-state fermentation of the P. purpurogenum G59 mutant.

ParameterValue
Starting Material (Fermented Rice)1.5 kg
Crude Ethanol ExtractNot specified
n-Butanol Soluble Fraction36.2 g
Water Soluble Fraction13.0 g
Yield of Epithis compound (Isomer)23.8 mg

Visualized Workflows and Signaling Pathways

Isolation and Purification Workflow

Isolation_Workflow Fermentation Solid-State Fermentation (P. purpurogenum on Rice, 21 days) Extraction Extraction (95% EtOH, room temp) Fermentation->Extraction Partitioning Solvent Partitioning (n-BuOH/H2O) Extraction->Partitioning Silica_CC Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) Partitioning->Silica_CC MPLC MPLC (Silica Gel, n-Hexane/Acetone gradient) Silica_CC->MPLC pTLC_HPLC Preparative TLC or Semipreparative HPLC MPLC->pTLC_HPLC Remisporine_B Pure this compound pTLC_HPLC->Remisporine_B

Caption: Workflow for the isolation and purification of this compound.

Apoptotic Signaling Pathway Induced by this compound Analogs

Analogs of this compound have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Remisporine Epithis compound Bcl2 Bcl-2 (Anti-apoptotic) Remisporine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

References

Unraveling the Molecular Architecture of Remisporine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B, a dimeric chromenone natural product, stands as a compelling example of nature's ingenuity in molecular assembly. First isolated from the marine-derived fungus Remispora maritima, its unique structure is the result of a spontaneous Diels-Alder reaction between two molecules of its precursor, Remisporine A.[1] This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the spectroscopic and analytical methodologies employed to decipher its complex architecture. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD).

Spectroscopic Data Summary

While the seminal publication by Kong and Carter provides the foundational spectroscopic analysis, detailed numerical data is often disseminated across various studies. The following tables summarize the key quantitative data available for this compound and its closely related analogue, epithis compound, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of this compound and Epithis compound

PositionThis compound (¹H, δ ppm, J in Hz)Epithis compound (¹H, δ ppm, J in Hz)
Monomer 1
3
4
6
8
10
11-OH
12-Me
13-OMe
Monomer 2
2'
3'
4'α
4'β
6'
8'
10'
11'-OH
12'-Me
13'-OMe

Note: Specific chemical shift and coupling constant values for this compound require access to the original publication or further experimental replication. Data for epithis compound is provided for structural comparison.[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound and Epithis compound

PositionThis compound (¹³C, δ ppm)Epithis compound (¹³C, δ ppm)
Monomer 1
2
3
4
4a
5a
6
7
8
9
9a
10
11
11a
12-Me
13-OMe
Monomer 2
1'
2'
3'
4'
4a'
5a'
6'
7'
8'
9'
9a'
10'
11'
11a'
12'-Me
13'-OMe

Note: Specific chemical shift values for this compound require access to the original publication or further experimental replication. Data for epithis compound is provided for structural comparison.[2]

Table 3: HRMS and ECD Data for this compound

Data TypeObservation
HRMS The molecular formula was determined by High-Resolution Mass Spectrometry, confirming the dimeric nature of the molecule.
ECD The absolute configuration was established by comparing the experimental Electronic Circular Dichroism spectrum with spectra calculated using density functional theory (DFT).[1][3]

Experimental Protocols

The elucidation of this compound's structure involved a series of key experiments, from the isolation of the compound to its detailed spectroscopic characterization.

Isolation and Purification of this compound

This compound is isolated from the liquid culture of the marine fungus Remispora maritima. The general protocol involves:

  • Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: Extraction of the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.

  • Chromatographic Separation: A multi-step chromatographic process is employed for purification, typically involving:

    • Silica Gel Chromatography: To perform a preliminary separation of compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound from other co-occurring metabolites.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure of the molecule, including the carbon skeleton and the connectivity of protons and carbons. These experiments are crucial for identifying the two monomeric units and the nature of their linkage.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and, consequently, the elemental composition of this compound. This data is fundamental in confirming the dimeric structure proposed based on NMR data.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. For this compound, the experimental ECD spectrum is compared with the theoretically calculated spectra for all possible stereoisomers. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the multiple stereocenters in the molecule.[1][3]

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound can be visualized as a sequential workflow, starting from the biological source and culminating in the final, stereochemically defined structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_structure Structure Determination fungus Marine Fungus (Remispora maritima) fermentation Fermentation fungus->fermentation extraction Solvent Extraction fermentation->extraction chromatography Chromatography (Silica, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound hrms HRMS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr ecd ECD Spectroscopy pure_compound->ecd molecular_formula Molecular Formula hrms->molecular_formula planar_structure Planar Structure nmr->planar_structure absolute_config Absolute Configuration ecd->absolute_config final_structure Final Structure of This compound molecular_formula->final_structure planar_structure->final_structure absolute_config->final_structure

Figure 1. Workflow for the structure elucidation of this compound.

The Dimerization of Remisporine A: A Spontaneous Diels-Alder Reaction

The formation of this compound is a fascinating example of a naturally occurring Diels-Alder reaction.[1] This pericyclic reaction involves the [4+2] cycloaddition of two molecules of the monomer, Remisporine A, where one molecule acts as the diene and the other as the dienophile.

diels_alder_reaction cluster_reactants Reactants cluster_product Product remisporine_a1 Remisporine A (Diene) remisporine_b This compound remisporine_a1->remisporine_b [4+2] Cycloaddition remisporine_a2 Remisporine A (Dienophile) remisporine_a2->remisporine_b

Figure 2. Diels-Alder dimerization of Remisporine A to this compound.

This spontaneous dimerization highlights the inherent reactivity of Remisporine A and provides a biosynthetic pathway that does not require enzymatic catalysis for the key bond-forming step.

Biological Activity and Signaling Pathways

Preliminary studies on chromone derivatives, including compounds structurally related to this compound, have revealed potential cytotoxic activities against various cancer cell lines. For instance, epiremisporine H, a related natural product, has been shown to exhibit cytotoxic effects against HT-29 human colon carcinoma and A549 human lung carcinoma cells.[4][5] While specific signaling pathway studies for this compound are not extensively reported, related compounds have been suggested to induce apoptosis through modulation of the Bcl-2 family proteins and caspase cascades. Further investigation is required to elucidate the specific molecular targets and mechanisms of action of this compound.

signaling_pathway_hypothesis remisporine_b This compound cell Cancer Cell remisporine_b->cell Inhibits Proliferation bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) remisporine_b->bcl2_family Modulates caspases Caspase Cascade remisporine_b->caspases Activates apoptosis Apoptosis cell->apoptosis bcl2_family->apoptosis caspases->apoptosis

Figure 3. Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques in natural product chemistry. Its unique dimeric structure, formed through a spontaneous Diels-Alder reaction, and its potential biological activity make it an intriguing target for further research. This technical guide provides a foundational understanding of the key data and methodologies involved in characterizing this complex natural product, serving as a valuable resource for the scientific community. Future studies are warranted to fully delineate its biosynthetic pathway, synthesize analogues for structure-activity relationship studies, and explore its therapeutic potential.

References

Determining the Absolute Stereochemistry of Remisporine B: A Technical Guide to ECD Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Electronic Circular Dichroism (ECD) spectroscopy, in conjunction with computational chemistry, to determine the absolute configuration of the natural product Remisporine B. This guide provides a comprehensive overview of the experimental and computational protocols, data analysis, and the logical framework underpinning this powerful stereochemical assignment technique.

Introduction

This compound is a dimeric chromenone derived from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A, a fungal metabolite isolated from Remispora maritima.[1] While the relative stereochemistry of this compound was successfully elucidated using NMR spectroscopy, the assignment of its absolute configuration required a chiroptical method. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, proved to be the definitive technique.

The absolute configuration of this compound was conclusively determined by comparing the experimental ECD spectrum with the computationally predicted spectrum for a chosen enantiomer.[1] A strong correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. This guide will walk through the essential steps of this process.

Experimental Protocol: ECD Spectroscopy of this compound

The experimental ECD spectrum of this compound was acquired using the following procedure, as reported in the literature.[1]

2.1. Sample Preparation

  • Compound: this compound

  • Mass: 1.5 mg

  • Solvent: Methanol (MeOH)

  • Volume: 2 mL

  • Concentration: 0.75 mg/mL

2.2. Instrumentation and Data Acquisition

  • Spectrometer: A standard circular dichroism spectrometer.

  • Measurement Range: Typically scanned from high to low wavelength (e.g., 400 nm to 200 nm).

  • Output: The differential molar absorptivity (Δε) or ellipticity is plotted against the wavelength (nm).

Computational Protocol: TD-DFT Calculation of the ECD Spectrum

The theoretical ECD spectrum of this compound was calculated using Time-Dependent Density Functional Theory (TD-DFT). This computational approach simulates the electronic transitions of a molecule to predict its chiroptical properties.

3.1. Conformational Analysis

  • Initial Structure: A 3D model of one enantiomer of this compound with the known relative stereochemistry is generated.

  • Conformational Search: A systematic conformational search is performed using molecular mechanics (e.g., MMFF) to identify low-energy conformers.

  • Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, typically DFT (e.g., B3LYP functional with a 6-31G(d) basis set) in a solvent continuum model (e.g., PCM for methanol).

3.2. TD-DFT Calculation

  • Input: The optimized geometries of the stable conformers.

  • Calculation Type: A TD-DFT calculation is performed for each conformer to compute the excitation energies and rotatory strengths of the electronic transitions.

    • Recommended Functional: B3LYP, CAM-B3LYP, or PBE0.

    • Recommended Basis Set: A basis set with diffuse functions is often recommended for ECD calculations, such as 6-31+G(d) or aug-cc-pVDZ.

  • Number of States: A sufficient number of electronic states must be calculated to accurately reproduce the experimental spectrum over the desired wavelength range. For this compound, it was noted that a large number of states (NSTATES=100) was required for an accurate prediction.[2]

  • Solvent Effects: The influence of the solvent (methanol) is incorporated using a polarizable continuum model (PCM).

3.3. Spectrum Generation

  • Boltzmann Averaging: The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann population distribution at the experimental temperature.

  • Spectral Broadening: The resulting line spectrum is convoluted with a Gaussian or Lorentzian function to simulate the experimental bandwidth, yielding a continuous ECD curve.

Data Presentation and Analysis

The core of the absolute configuration assignment lies in the comparison of the experimental and calculated ECD spectra.

Table 1: Experimental ECD Data for this compound

Wavelength (nm)Cotton Effect (Δε)
~340Positive
~295Negative
~260Positive
~240Negative
~220Positive

Note: The Δε values are estimated from the published spectrum in Sherer et al. (2015).

The experimental ECD spectrum of this compound displays a series of positive and negative Cotton effects at specific wavelengths. The calculated ECD spectrum for the (2'S, 3'R, 2S, 3R, 4S) enantiomer of this compound showed a mirror image of the experimental spectrum. Conversely, the calculated spectrum for the enantiomeric (2'R, 3'S, 2R, 3S, 4R) configuration was in excellent agreement with the experimental data. This led to the revision of the absolute configuration of this compound to (2'R, 3'S, 2R, 3S, 4R).

Visualization of Workflows and Logical Relationships

Diagram 1: Experimental Workflow for ECD Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_output Output a Weigh 1.5 mg of this compound b Dissolve in 2 mL Methanol a->b c Run ECD Spectrometer b->c Prepared Sample d Record Spectrum (e.g., 400-200 nm) c->d e Generate Experimental ECD Spectrum (Δε vs. Wavelength) d->e

Caption: Experimental workflow for acquiring the ECD spectrum of this compound.

Diagram 2: Computational Workflow for ECD Spectrum Prediction

computational_workflow cluster_conf_analysis Conformational Analysis cluster_tddft TD-DFT Calculation cluster_spectrum_gen Spectrum Generation a Generate 3D Structure of one Enantiomer b Molecular Mechanics Conformational Search a->b c DFT Geometry Optimization of Conformers b->c d TD-DFT Calculation for each Conformer (e.g., B3LYP/6-31+G(d), PCM=Methanol) c->d Optimized Geometries e Boltzmann Averaging of Spectra d->e Excitation Energies & Rotatory Strengths f Apply Spectral Broadening e->f g Generate Calculated ECD Spectrum f->g

Caption: Computational workflow for predicting the ECD spectrum of this compound.

Diagram 3: Logical Framework for Absolute Configuration Assignment

logical_framework exp_spec Experimental ECD Spectrum comparison Comparison exp_spec->comparison calc_spec_R Calculated ECD Spectrum for Enantiomer R calc_spec_R->comparison calc_spec_S Calculated ECD Spectrum for Enantiomer S calc_spec_S->comparison match Good Agreement comparison->match R vs. Exp. mismatch Mirror Image (Mismatch) comparison->mismatch S vs. Exp. assignment Absolute Configuration Assigned as R match->assignment

Caption: Logical process for assigning absolute configuration via ECD spectral comparison.

Conclusion

The determination of the absolute configuration of this compound serves as an excellent case study for the power of combining experimental ECD spectroscopy with theoretical TD-DFT calculations. This integrated approach provides a reliable and non-empirical method for elucidating the stereochemistry of complex natural products, which is a critical aspect of their characterization for potential applications in drug discovery and development. The methodologies outlined in this guide are broadly applicable to other chiral molecules, making this a valuable tool for researchers in the chemical and pharmaceutical sciences.

References

The Unveiling of Remisporine B: A Technical Guide to its Biosynthesis in Marine Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone with potential pharmacological applications, is a fascinating secondary metabolite isolated from the marine fungus Remispora maritima. Its unique chemical scaffold, arising from the spontaneous dimerization of its precursor, Remisporine A, has garnered significant interest. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway of this compound. It delves into the polyketide origins of its monomeric unit, the key enzymatic transformations, and the spontaneous chemical reaction that leads to the final dimeric structure. Furthermore, this document outlines detailed experimental protocols for elucidating such a biosynthetic pathway, offering a roadmap for researchers in the field of natural product biosynthesis and drug discovery.

Introduction

Marine fungi are a prolific source of novel secondary metabolites with diverse chemical structures and biological activities. Among these, this compound stands out due to its complex dimeric chromenone architecture. Structurally, this compound is formed via a spontaneous Diels-Alder reaction between two molecules of its precursor, Remisporine A, a cyclopentachromenone. The biosynthesis of this compound is therefore intrinsically linked to the cellular machinery responsible for producing Remisporine A. This guide will focus on the elucidation of the biosynthetic pathway of Remisporine A, the monomeric building block of this compound.

Chemical Structure and Dimerization

This compound is a polyketide-derived natural product. The structure of this compound has been elucidated through extensive spectroscopic analysis, including 2D-NMR and HRMS. Its absolute configuration was definitively established by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using density functional theory (DFT).

A critical aspect of this compound's biogenesis is that its final assembly is not enzyme-catalyzed. Instead, it is the result of a spontaneous [4+2] cycloaddition (Diels-Alder reaction) of two molecules of the unstable monomer, Remisporine A. This non-enzymatic dimerization underscores the importance of understanding the biosynthesis of the reactive precursor.

Putative Biosynthetic Pathway of Remisporine A

While the complete biosynthetic gene cluster (BGC) for Remisporine A in Remispora maritima has not yet been fully characterized in published literature, a putative pathway can be constructed based on established principles of fungal polyketide and xanthone biosynthesis, coupled with key enzymatic steps identified for related compounds. The biosynthesis of the xanthone core in fungi is known to be entirely derived from the polyketide pathway. The formation of cyclopentachromenones, such as Remisporine A, is proposed to involve a key ring contraction of a xanthone precursor.

The proposed pathway can be segmented into three main stages:

Stage 1: Polyketide Chain Assembly and Cyclization

The biosynthesis is initiated by a Type I iterative Polyketide Synthase (PKS). This multidomain enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a linear polyketide chain. The PKS contains domains for acyltransferase (AT), ketosynthase (KS), and an acyl carrier protein (ACP), along with optional domains for ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) that determine the reduction state of the growing polyketide chain. The fully assembled polyketide chain is then cyclized and aromatized by the PKS or associated enzymes to form a core aromatic structure, likely an anthraquinone derivative.

Stage 2: Xanthone Formation

The initial polyketide-derived aromatic ring system undergoes a series of enzymatic modifications, catalyzed by tailoring enzymes typically found within the BGC. These modifications may include hydroxylations, methylations, and oxidative cleavage. A key transformation is the Baeyer-Villiger-type oxidation and subsequent cyclization to form the characteristic tricyclic xanthone core.

Stage 3: Ring Contraction to Remisporine A

The crucial and defining step in Remisporine A biosynthesis is the contraction of the xanthone ring to form the cyclopentachromenone scaffold. This transformation is catalyzed by a FAD-dependent monooxygenase. This enzyme facilitates a benzene ring contraction of the xanthone precursor, leading to the formation of the five-membered ring characteristic of Remisporine A.

The final monomer, Remisporine A, is then released and undergoes a spontaneous Diels-Alder dimerization to yield this compound.

Visualization of the Putative Biosynthetic Pathway

Remisporine_B_Biosynthesis cluster_precursors Precursors cluster_pathway Remisporine A Biosynthesis cluster_dimerization Spontaneous Dimerization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) PKS->Tailoring Polyketide Intermediate Xanthone Xanthone Precursor Tailoring->Xanthone Modified Polyketide FAD_Monooxygenase FAD-dependent Monooxygenase (Ring Contraction) Xanthone->FAD_Monooxygenase Remisporine_A Remisporine A FAD_Monooxygenase->Remisporine_A Remisporine_B This compound Remisporine_A->Remisporine_B Diels-Alder Reaction (Spontaneous) Remisporine_A->Remisporine_B

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway are not yet available in the literature, the following table outlines the types of data that would be generated through experimental elucidation of this pathway.

Parameter Description Experimental Method
Enzyme Kinetics (Km, kcat) Substrate affinity and turnover rate of biosynthetic enzymes (e.g., PKS, FAD-dependent monooxygenase).In vitro enzyme assays with purified proteins and varying substrate concentrations.
Gene Expression Levels (mRNA) Transcriptional activity of genes within the biosynthetic gene cluster under different culture conditions.Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq.
Metabolite Titers (g/L or mg/L) Concentration of Remisporine A and B produced by wild-type and engineered fungal strains.High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protein Expression Levels Abundance of biosynthetic enzymes in the fungal cells.Western Blotting or Proteomics (e.g., LC-MS/MS).

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

A common approach to identify the BGC is through genome mining of Remispora maritima.

BGC_Identification_Workflow cluster_workflow BGC Identification Workflow Genome_Sequencing Genome Sequencing of Remispora maritima Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics Candidate_BGC Identification of Candidate PKS-containing BGC Bioinformatics->Candidate_BGC Gene_Knockout Targeted Gene Knockout (e.g., PKS gene) Candidate_BGC->Gene_Knockout Metabolite_Analysis Metabolite Profiling (LC-MS) Gene_Knockout->Metabolite_Analysis Pathway_Confirmation Confirmation of BGC Involvement Metabolite_Analysis->Pathway_Confirmation

Caption: Experimental workflow for BGC identification.

Protocol for Targeted Gene Knockout in Fungi (via Protoplast Transformation):

  • Preparation of Protoplasts:

    • Grow fungal mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes, driselase, cellulase) in an osmotic stabilizer (e.g., 0.8 M sorbitol).

    • Separate the protoplasts from mycelial debris by filtration.

    • Wash and resuspend the protoplasts in an appropriate buffer with an osmotic stabilizer.

  • Construction of Gene Knockout Cassette:

    • Amplify the 5' and 3' flanking regions of the target gene (e.g., the PKS gene) from genomic DNA using PCR.

    • Amplify a selectable marker gene (e.g., hygromycin B resistance).

    • Fuse the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.

  • Protoplast Transformation:

    • Mix the protoplast suspension with the gene knockout cassette and a PEG-CaCl2 solution to induce DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

    • Incubate until transformants appear.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from putative knockout mutants.

    • Confirm the correct integration of the knockout cassette and deletion of the target gene by PCR and Southern blotting.

Heterologous Expression of the BGC

To confirm the function of the identified BGC and to potentially increase the production of Remisporine A, the entire cluster can be expressed in a well-characterized host, such as Aspergillus oryzae.

Protocol for Heterologous Expression in Aspergillus oryzae:

  • Cloning of the BGC:

    • Amplify the entire BGC from Remispora maritima genomic DNA in overlapping fragments.

    • Assemble the fragments into a suitable fungal expression vector using techniques like yeast homologous recombination (TAR cloning) or Gibson assembly. The vector should contain a selectable marker for A. oryzae.

  • Transformation of Aspergillus oryzae:

    • Prepare protoplasts of A. oryzae.

    • Transform the protoplasts with the BGC-containing expression vector using the PEG-CaCl2 method.

    • Select for transformants on an appropriate selective medium.

  • Analysis of Metabolite Production:

    • Cultivate the A. oryzae transformants in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC and LC-MS to detect the production of Remisporine A and this compound.

Characterization of the FAD-dependent Monooxygenase

Protocol for Purification and Characterization:

  • Cloning and Expression:

    • Clone the gene encoding the putative FAD-dependent monooxygenase into an E. coli expression vector (e.g., with a His-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

  • Protein Purification:

    • Lyse the E. coli cells and clarify the lysate by centrifugation.

    • Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using size-exclusion chromatography.

  • Enzyme Assays:

    • Perform in vitro assays using the purified enzyme, the xanthone precursor (if available or synthesized), FAD, and a reducing agent (e.g., NADPH).

    • Monitor the reaction by HPLC or LC-MS to detect the formation of Remisporine A.

    • Determine the kinetic parameters (Km and kcat) by varying the substrate concentration.

Conclusion

The biosynthesis of this compound is a captivating example of the interplay between enzymatic synthesis and spontaneous chemical reactions in the generation of complex natural products. While the complete biosynthetic pathway remains to be fully elucidated, the proposed route involving a polyketide synthase, tailoring enzymes, and a key FAD-dependent monooxygenase provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical approach for researchers to unravel the genetic and biochemical intricacies of this compound biosynthesis, paving the way for its potential biotechnological production and the discovery of novel bioactive compounds from marine fungi.

The Emerging Therapeutic Potential of Cyclopentachromenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the cyclopentachromenone core, a fused heterocyclic system combining a cyclopentanone and a chromenone moiety, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of cyclopentachromenone compounds and their derivatives, drawing upon available data and insights from structurally related molecules. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this emerging class of compounds.

Anticancer Activity

While research specifically focused on cyclopentachromenone is still in its early stages, studies on structurally similar compounds, such as cyclopentane-fused quinolones, suggest potential cytotoxic effects against cancer cell lines. The evaluation of these compounds often involves determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

One study on cyclopenta[b]quinoline-1,8-dione derivatives, which share a fused cyclopentane ring system with a heterocyclic core, demonstrated weak to moderate cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer), LS180 (colon adenocarcinoma), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma).[1][2] The most potent of these compounds exhibited IC30 values of 24.4 µM and 82 µM against HeLa and Raji cells, respectively.[2]

Table 1: Cytotoxic Activity of Cyclopenta[b]quinoline-1,8-dione Derivatives [2]

CompoundCell LineIC30 (µM)IC50 (µM)
6h (9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione)HeLa24.4> 100
Raji82> 100
Other derivativesHeLa, LS180, MCF-7, Raji-> 50 or > 100

Antimicrobial Activity

The antimicrobial potential of cyclopentachromenones is an area of active investigation. While specific data on this class is limited, related cyclopentenone and chromone derivatives have shown promising antimicrobial effects. The standard method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Enzyme Inhibition

The ability of cyclopentachromenone derivatives to act as enzyme inhibitors is a key area of interest for their therapeutic development. A notable example is the natural product carpachromene, which has demonstrated inhibitory activity against several enzymes.

Table 2: Enzyme Inhibitory Activity of Carpachromene

EnzymeActivity
UreaseSignificant inhibition
TyrosinaseSignificant inhibition
PhosphodiesteraseSignificant inhibition

The inhibitory potential of these compounds against enzymes like tyrosinase and phosphodiesterase suggests their potential application in treating hyperpigmentation disorders and inflammatory conditions, respectively.[3]

Signaling Pathways

The precise signaling pathways modulated by cyclopentachromenone compounds are still under investigation. However, based on the activities of structurally related molecules, it is hypothesized that they may influence key inflammatory and cell survival pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. Its activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Inhibition of the NF-κB pathway is a major target for drug development.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Compound Cyclopentachromenone (Proposed) Compound->IKK Inhibits (Hypothesized) MAPK_Pathway cluster_receptor Cell Surface Receptor cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response cluster_inhibition Receptor Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Gene Expression (Proliferation, Inflammation) TranscriptionFactors->Response Regulates Compound Cyclopentachromenone (Proposed) Compound->MAPKKK Inhibits (Hypothesized) MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with Cyclopentachromenone (various concentrations) seed->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize measure Measure absorbance (spectrophotometer) solubilize->measure end End measure->end MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of Cyclopentachromenone in broth start->prepare_dilutions inoculate Inoculate with standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end Western_Blot_Workflow start Start cell_treatment Treat cells with Cyclopentachromenone and/or inflammatory stimulus (e.g., LPS) start->cell_treatment lysis Lyse cells and extract proteins cell_treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-IκBα, anti-p65) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze protein band intensity detection->analysis end End analysis->end

References

A Technical Guide to Remisporine B and its Analogues from Penicillium citrinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Remisporine B and its analogues, a class of chromone derivatives isolated from the marine-derived fungus Penicillium citrinum. These compounds have garnered significant interest due to their potent anti-inflammatory and cytotoxic activities. This document details their chemical structures, biological activities with quantitative data, and underlying mechanisms of action. Furthermore, it provides detailed experimental protocols for their isolation, purification, and biological evaluation, along with visualizations of key signaling pathways and experimental workflows to aid in future research and drug development endeavors.

Introduction

Marine-derived fungi are a prolific source of structurally diverse and biologically active secondary metabolites. The genus Penicillium, in particular, has yielded a plethora of compounds with therapeutic potential. Penicillium citrinum, a fungus found in marine environments, produces a unique class of chromone derivatives known as remisporines and their analogues.[1][2][3] this compound is a notable member of this family, formed through a spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] This guide focuses on this compound and its structurally related analogues, summarizing the current knowledge and providing practical information for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures and Quantitative Biological Data

A series of this compound analogues, primarily epimers and derivatives, have been isolated from Penicillium citrinum. Their structures have been elucidated using extensive spectroscopic techniques.[1][2][3] The core chemical scaffold is a dimeric chromenone. The biological activities of these compounds have been evaluated, primarily focusing on their anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Remisporine Analogues

The anti-inflammatory potential of these compounds was assessed by their ability to inhibit superoxide anion (O₂⁻) generation in fMLP-induced human neutrophils.

CompoundIC₅₀ (µM) for Superoxide Anion Generation InhibitionReference
Epithis compound3.62 ± 0.61[3][4]
Epiremisporine CNot reported[3]
Epiremisporine D6.39 ± 0.40[3][4]
Epiremisporine E8.28 ± 0.29[3][4]
Epiremisporine FNot reported[2]
Epiremisporine G31.68 ± 2.53[1][2]
Epiremisporine H33.52 ± 0.42[1][2]
Penicitrinone A2.67 ± 0.10[3][4]
Table 2: Cytotoxic Activity of Remisporine Analogues

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Epithis compoundA549 (Non-small cell lung cancer)32.29 ± 4.83[4]
HT-29 (Colon carcinoma)50.88 ± 2.29[3]
Epiremisporine CA549> 50[3]
HT-29> 50[3]
Epiremisporine DA549> 50[3]
HT-29> 50[3]
Epiremisporine EA54943.82 ± 6.33[4]
HT-29> 50[3]
Epiremisporine FA54977.05 ± 2.57[2]
HT-2944.77 ± 2.70[2]
Epiremisporine GA54952.30 ± 2.88[2]
HT-2935.05 ± 3.76[2]
Epiremisporine HA54931.43 ± 3.01[1][2]
HT-2921.17 ± 4.89[1][2]
Penicitrinone AA54949.15 ± 6.47[3]
HT-29> 50[3]

Mechanism of Action: Apoptosis Induction

Several Remisporine analogues, notably Epithis compound, E, and H, have been shown to induce apoptosis in cancer cells.[1][4] The mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Remisporine Analogue Remisporine Analogue Bax Bax (Pro-apoptotic) Remisporine Analogue->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ProCaspase3 Pro-caspase-3 CytochromeC->ProCaspase3 Activates Caspase3 Cleaved Caspase-3 (Active) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by Remisporine analogues.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound and its analogues.

Fungal Cultivation and Extraction
  • Fungal Strain: Penicillium citrinum (e.g., BCRC 09F0458) is cultured on a solid medium.

  • Cultivation: The fungus is typically grown on rice or other suitable solid media at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.

  • Extraction: The fermented solid medium is extracted with an organic solvent, such as ethyl acetate or ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The bioactive fractions (typically the ethyl acetate and n-butanol fractions) are collected for further purification.

Isolation and Purification
  • Column Chromatography: The bioactive fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing the compounds of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compounds are further purified by prep-HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure remisporine analogues.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with literature data.

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_purification Purification cluster_analysis Analysis Culture Solid Culture of Penicillium citrinum Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure Remisporine Analogue PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Assays PureCompound->Bioassays

Caption: General experimental workflow for the isolation and analysis of Remisporine analogues.

Superoxide Anion Generation Assay

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of superoxide anion (O₂⁻) production in activated neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.

  • Cell Preparation: The isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution) at a concentration of 1x10⁷ cells/mL.

  • Assay Protocol:

    • Neutrophils (1x10⁶ cells/mL) are incubated with ferricytochrome c (0.5 mg/mL) and Ca²⁺ (1 mM).

    • The test compound (at various concentrations) or vehicle (DMSO) is added to the cell suspension and incubated for 5 minutes at 37°C.

    • The cells are then stimulated with fMLP (100 nM) to induce superoxide anion generation.

    • The change in absorbance at 550 nm due to the reduction of ferricytochrome c by superoxide anions is measured continuously using a spectrophotometer.

    • The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the superoxide anion generation.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, after which they are harvested and lysed in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Biosynthesis of the Chromone Core

The biosynthesis of the chromone core in fungi is generally believed to proceed through the polyketide pathway. This involves the sequential condensation of acetate units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic chromone scaffold. While the specific PKS and tailoring enzymes involved in remisporine biosynthesis in P. citrinum have not been fully elucidated, the general pathway provides a framework for understanding their formation. Further research, including genomic and transcriptomic analyses, is needed to identify the specific gene cluster responsible for remisporine production.

Conclusion and Future Directions

This compound and its analogues from Penicillium citrinum represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. Their mechanism of action, particularly the induction of apoptosis through the mitochondrial pathway, makes them attractive candidates for further investigation as potential therapeutic agents. The detailed protocols provided in this guide are intended to facilitate future research in this area.

Future studies should focus on:

  • Elucidating the complete biosynthetic pathway of remisporines to enable synthetic biology approaches for yield improvement and the generation of novel analogues.

  • Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.

  • Evaluating the in vivo efficacy and safety of the most potent analogues in preclinical animal models.

  • Exploring other potential therapeutic applications of these compounds.

By continuing to explore the chemical and biological diversity of natural products from marine-derived fungi like P. citrinum, we can unlock new avenues for the development of novel therapeutics to address unmet medical needs.

References

physical and chemical properties of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a naturally occurring polyketide with a unique dimeric cyclopentachromone structure.[1] First isolated from the marine fungus Remispora maritima, it has garnered interest in the scientific community for its notable biological activities, including immunosuppressive and cytotoxic effects.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological functions, and the experimental methodologies used for its study.

Physical and Chemical Properties

This compound is a yellow solid that is formed as a spontaneous Diels-Alder reaction product of its monomeric precursor, Remisporine A.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₂₄O₁₂[2]
Molecular Weight 576.50 g/mol [2]
Appearance Yellow solid[1]
Solubility Soluble in ethanol, methanol, or DMSO (all at 1mg/ml)[1]
Purity ≥95% (by HPLC)[1]
Storage Stable for at least 2 years at -20°C[1]

Biological Activity

This compound has demonstrated both immunosuppressive and cytotoxic activities in vitro. Its effects are concentration-dependent, with specific IC₅₀ values determined for different cell types.

Immunosuppressive Activity

This compound exhibits inhibitory effects on the proliferation of both T-cells and B-cells, key components of the adaptive immune system. This suggests its potential as a lead compound for the development of new immunosuppressive agents.

Cell TypeStimulantIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Mouse Splenic T-cellsConcanavalin A30.1~52.2[2]
Mouse Splenic B-cellsLipopolysaccharide (LPS)32.4~56.2[2]
Cytotoxic Activity

This compound has also shown weak cytotoxic activity against certain human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
K562Chronic Myelogenous Leukemia83.1~144.1
HL-60Acute Promyelocytic Leukemia75.3~130.6

Mechanism of Action

While the precise mechanisms of action for this compound are still under investigation, studies on structurally related chromone derivatives provide strong evidence for its mode of action, particularly in inducing cytotoxicity.

Apoptosis Induction in Cancer Cells

It is hypothesized that the cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death. Research on analogous compounds suggests that this occurs via the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of Lymphocyte Proliferation

The immunosuppressive activity of this compound is attributed to its ability to inhibit the proliferation of T-cells and B-cells. This is likely achieved by interfering with the signaling pathways essential for lymphocyte activation and cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound, based on established protocols for similar compounds.

Isolation and Purification of this compound
  • Fermentation: The marine fungus Remispora maritima is cultured in a suitable liquid medium.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate Remisporine A.

  • Dimerization: Remisporine A is unstable and spontaneously dimerizes to form this compound via a Diels-Alder reaction.[1]

  • Purification: The resulting this compound is further purified using preparative HPLC to achieve a purity of ≥95%.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., K562, HL-60) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range of 1 to 100 µg/mL) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Lymphocyte Proliferation Assay
  • Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed using a suitable buffer.

  • Cell Seeding: Splenocytes are seeded in 96-well plates at a density of 2 x 10⁵ cells/well.

  • Stimulation and Treatment: For T-cell proliferation, cells are stimulated with Concanavalin A (5 µg/mL). For B-cell proliferation, cells are stimulated with LPS (10 µg/mL). Concurrently, cells are treated with various concentrations of this compound.

  • Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the MTT assay or [³H]-thymidine incorporation. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: Cancer cells treated with this compound are harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The discovery and characterization of a novel natural product like this compound typically follows a structured workflow, from initial screening to detailed biological evaluation.

experimental_workflow cluster_workflow Natural Product Discovery Workflow Fungal_Culture Fungal Culture (Remispora maritima) Extraction Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Screening Biological Screening (Cytotoxicity, Immunosuppression) Pure_Compound->Biological_Screening Hit_Compound Hit Compound Biological_Screening->Hit_Compound Mechanism_of_Action Mechanism of Action Studies (Western Blot, etc.) Hit_Compound->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for the discovery and characterization of this compound.

Conclusion

This compound is a fascinating natural product with a unique dimeric structure and promising biological activities. Its immunosuppressive and cytotoxic properties make it a valuable subject for further research in drug discovery. This technical guide has provided a comprehensive overview of its known characteristics and the experimental approaches for its study, serving as a valuable resource for scientists in the field. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Remisporine B solubility in DMSO, ethanol, methanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Remisporine B

Topic: this compound Solubility in DMSO, Ethanol, and Methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dimeric chromenone, a natural product derived from the marine fungus Remispora maritima. It is formed via a spontaneous Diels-Alder reaction from its precursor, Remisporine A.[1] Compounds in this class have demonstrated various biological activities, including anti-cancer and anti-inflammatory effects. Specifically, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspase-3 dependent pathways.[2][3] Understanding the solubility of this compound in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies, enabling accurate dose preparation and reliable experimental outcomes. This document provides an overview of this compound's solubility and a detailed protocol for its determination.

Data Presentation: Solubility of this compound
SolventMolar Mass ( g/mol )Density (g/mL)Solubility of this compound
DMSO 78.131.10Data not available
Ethanol 46.070.789Data not available
Methanol 32.040.792Data not available

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in DMSO, ethanol, and methanol using a static equilibrium method.[4]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, anhydrous

  • Methanol, anhydrous

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the respective solvent (DMSO, ethanol, or methanol).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] The time required may vary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.[6]

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification (HPLC) A Add excess this compound to vials B Add known volume of solvent (DMSO, Ethanol, or Methanol) A->B C Incubate at constant temperature with agitation (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F H Analyze standards and samples F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine solubility I->J

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway

This compound and its analogs have been reported to induce apoptosis in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][2]

Apoptosis Signaling Pathway Induced by this compound Analogs

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade RemisporineB This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax Activates ProCasp3 Pro-caspase 3 Bcl2->ProCasp3 Inhibits cleavage Bax->ProCasp3 Promotes cleavage Casp3 Cleaved-caspase 3 (Active) ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Caspase-dependent apoptosis pathway modulated by this compound analogs.

Discussion

The solubility of a compound is a critical parameter that influences its biological activity in experimental settings. While specific solubility values for this compound in DMSO, ethanol, and methanol are not currently documented in the literature, the provided protocol offers a reliable method for their determination. It is important to note that the choice of solvent can impact experimental outcomes, as solvents themselves can have biological effects.[7] For cell-based assays, it is crucial to determine the maximum tolerated concentration of the solvent to avoid artifacts.[8] The investigation of this compound's biological activities, particularly its pro-apoptotic effects, relies on accurate and reproducible preparation of test solutions. Therefore, empirical determination of its solubility in the desired solvent system is a fundamental first step for any research involving this compound.

References

Application Notes and Protocols: Preparing Remisporine B Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B is a mycotoxin with demonstrated cytotoxic and immunosuppressive activities, making it a compound of interest for research in oncology and immunology.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications. It also summarizes its physicochemical properties and known biological activities to guide experimental design.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₂₄O₁₂[1][2]
Molecular Weight 576.5 g/mol [1][2]
Appearance Yellow solid[1]
Purity (via HPLC) ≥95%[1][2]
Solubility Soluble in DMSO, ethanol, and methanol (1 mg/mL)[1]
CAS Number 571194-06-4[1][2]

Biological Activity of this compound

This compound has been shown to exhibit both cytotoxic and immunosuppressive effects.

Cytotoxic Activity

This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines, including human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells.[1][2] The mechanism of its anti-cancer activity involves the induction of apoptosis through the intrinsic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to the activation of caspase-3.[1]

Immunosuppressive Activity

This compound exhibits immunosuppressive properties by inhibiting the proliferation of both T-cells and B-cells.[3] This suggests its potential as a modulator of the adaptive immune response.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: this compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a chemical fume hood.

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000

    • For 1 mg of this compound (MW = 576.5 g/mol ):

    • Volume (µL) = (1 mg / 576.5 g/mol ) * 1,000,000 = 173.46 µL

  • Dissolving this compound: Add the calculated volume (173.5 µL) of anhydrous/sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and yellow.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for at least one month.[3] For long-term storage of the powder, keep it at -20°C, where it is stable for at least two years.[1]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or experimental outcomes (typically ≤ 0.5%).

  • Aqueous Solubility: this compound has poor solubility in aqueous solutions. To avoid precipitation, it is recommended to add the DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly.

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): If very low working concentrations are required, perform serial dilutions of the stock solution in sterile DMSO.

  • Dilution in Culture Medium: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

  • Mixing: Immediately and gently mix the medium by pipetting or swirling the culture vessel to ensure homogenous distribution and prevent precipitation.

  • Final DMSO Concentration Check: Calculate the final DMSO concentration in your working solution to ensure it is within the acceptable range for your cell line.

Visualization of Signaling Pathways and Workflows

Apoptotic Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in cancer cells.

RemisporineB_Apoptosis_Pathway RemisporineB This compound Bcl2 Bcl-2 RemisporineB->Bcl2 Inhibits Bax Bax RemisporineB->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Bax Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Pro-caspase) Caspase9->Caspase3 Cleaves CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the key steps for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound (e.g., 1 mg) start->weigh calculate Calculate DMSO Volume for 10 mM weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for this compound stock preparation.

References

Application Notes and Protocols for Remisporine B: Stability and Long-Term Storage at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a polyketide derived from the marine fungus Penicillium sp. with demonstrated immunosuppressant properties.[1] It has been shown to inhibit the proliferation of isolated mouse splenic lymphocytes induced by LPS or concanavalin A.[1] Structurally, this compound is a dimeric chromenone that results from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[2] Given its potential therapeutic applications, understanding the stability and optimal storage conditions of this compound is critical for ensuring its integrity and activity in research and drug development settings.

These application notes provide a summary of the known stability data for this compound, particularly concerning long-term storage at -20°C, and offer detailed protocols for researchers to conduct their own stability assessments.

Physicochemical Properties

PropertyValueSource
CAS Number571194-06-4GlpBio
Molecular FormulaC30H24O12GlpBio
Molecular Weight576.5 g/mol GlpBio
AppearanceNot specified-
SolubilitySoluble in appropriate solvents (details not specified)GlpBio

Long-Term Storage and Stability

Proper storage is crucial to prevent the degradation of this compound and to ensure the reproducibility of experimental results. The following storage recommendations are based on currently available data.

Storage Conditions
TemperatureDurationRecommendations
-20°CUp to 1 month (for stock solutions)Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months (for stock solutions)Recommended for longer-term storage to maintain stability.

Data sourced from GlpBio product information.[1]

Note: It is best practice to prepare stock solutions in an appropriate solvent and store them in small, single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

To ensure the integrity of this compound for experimental use, particularly after long-term storage, a stability assessment is recommended. The following protocols provide a framework for conducting these studies.

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Based on experimental needs and solubility data, select an appropriate solvent (e.g., DMSO, Ethanol). If solubility is low, the product vial can be warmed to 37°C and sonicated.[1]

  • Preparation: Prepare a stock solution of known concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in appropriate storage vials (e.g., amber glass or polypropylene).

  • Initial Analysis (T=0): Immediately analyze a fresh aliquot to establish a baseline for purity and concentration.

  • Storage: Store the remaining aliquots at -20°C and/or -80°C, protected from light.

Protocol 2: Long-Term Stability Assessment at -20°C

This protocol is designed to evaluate the stability of this compound over time when stored at -20°C.

  • Time Points: Designate specific time points for analysis (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Sample Retrieval: At each time point, retrieve one aliquot from the -20°C storage.

  • Sample Preparation: Allow the aliquot to thaw at room temperature. Prepare dilutions as required for the analytical method.

  • Analytical Method: Analyze the sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • HPLC Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV spectrophotometer at a relevant wavelength (to be determined by UV-Vis scan).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the T=0 baseline to determine any change in concentration.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of remaining this compound at each time point.

Protocol 3: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies involve exposing this compound to harsh conditions.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B guidelines).

  • Sample Preparation: Prepare solutions of this compound under each stress condition. Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using HPLC or LC-MS to identify and quantify degradation products.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=x) cluster_data Data Interpretation prep Prepare this compound Stock Solution aliquot Aliquot for Storage prep->aliquot t0 Analyze T=0 Sample (Baseline) aliquot->t0 storage_neg20 Store at -20°C t0->storage_neg20 retrieve Retrieve Aliquot storage_neg20->retrieve At each time point thaw Thaw and Prepare Sample retrieve->thaw analyze Analyze via HPLC/LC-MS thaw->analyze compare Compare to T=0 Baseline analyze->compare degradation Identify Degradation Products compare->degradation stability Determine Stability Profile degradation->stability

Caption: Workflow for assessing the long-term stability of this compound.

Hypothetical Signaling Pathway for Immunosuppressive Action

While the precise signaling pathway for this compound's immunosuppressive activity is not fully elucidated, a plausible mechanism involves the inhibition of key signaling cascades in lymphocytes, such as the NF-κB pathway, which is critical for T-cell activation and proliferation.

G Hypothetical Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) IKK IKK Complex TCR->IKK Signal Transduction Cascade IkB IκB IKK->IkB NFkB NF-κB NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB Phosphorylation & Degradation NFkB_complex->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription (e.g., IL-2, Pro-inflammatory cytokines) NFkB_nuc->Gene Immunosuppression Decreased T-Cell Proliferation & Cytokine Release Gene->Immunosuppression RemisporineB This compound RemisporineB->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Summary and Recommendations

The available data indicates that for short-term storage of up to one month, -20°C is a suitable temperature for this compound stock solutions.[1] For longer-term storage, -80°C is recommended to ensure maximum stability.[1] It is imperative for researchers to conduct their own stability assessments, especially when the compound is stored for extended periods or under different conditions than those specified. The provided protocols offer a standardized approach for these evaluations. By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of their studies involving this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a dimeric chromenone compound that has demonstrated notable cytotoxic activities against various cancer cell lines.[1] Understanding the in vitro cytotoxic profile and the underlying mechanism of action of this compound is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays and for investigating its effects on key apoptotic signaling pathways.

The cytotoxic effects of this compound and its derivatives have been observed in human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[1][2][3] The mechanism of its anti-cancer activity is linked to the induction of apoptosis, mediated through the regulation of the Bcl-2 family of proteins (Bcl-2 and Bax) and the activation of caspase-3.[2][3]

This document outlines the protocols for:

  • MTT Assay: To determine cell viability and calculate the half-maximal inhibitory concentration (IC50).

  • Clonogenic Assay: To assess the long-term proliferative capacity of cells after treatment.

  • Caspase-3 Activity Assay: To quantify the activation of a key executioner caspase in the apoptotic pathway.

  • Western Blot Analysis of Bcl-2 and Bax: To examine the expression levels of key proteins involved in the intrinsic apoptotic pathway.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its related compounds against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound analogue (Compound 3)HT-2921.17 ± 4.89[1][2]
This compound analogue (Compound 3)A54931.43 ± 3.01[1][2]
Epithis compound (Compound 4)A54932.29 ± 4.83[3][4]
Epithis compound (Compound 4)HT-2950.88 ± 2.29[3][4]
Epiremisporine E (Compound 3)A54943.82 ± 6.33[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[5][7]

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Clonogenic Assay

This assay evaluates the ability of single cells to survive and proliferate to form colonies after treatment with this compound.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number may need optimization based on the cell line's plating efficiency.

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form.[4] The medium can be changed every 3-4 days if necessary.

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with a fixation solution (e.g., methanol:acetic acid, 3:1) for 5-10 minutes.[4]

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.[4]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[1][8]

Data Analysis:

  • Calculate the Plating Efficiency (PE) of the control group:

    • PE = (Number of colonies formed / Number of cells seeded) x 100

  • Calculate the Surviving Fraction (SF) for each treatment group:

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

  • Plot the surviving fraction against the concentration of this compound.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key marker of apoptosis.

Materials:

  • Human cancer cell lines

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture dish and treat with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

    • Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).

  • Cell Lysis:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant containing the cytosolic extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Assay:

    • Load equal amounts of protein (e.g., 50-200 µg) from each sample into the wells of a 96-well plate.

    • Add assay buffer to each well to bring the total volume to a consistent level.

    • Add the caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 400-405 nm using a microplate reader.

Data Analysis:

  • Compare the absorbance readings of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of Bcl-2 and Bax

This protocol is used to detect changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer.[9]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[10]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[10]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Apply ECL detection reagent and visualize the protein bands using an imaging system.

Data Analysis:

  • Perform densitometric analysis of the protein bands using image analysis software.

  • Normalize the expression of Bcl-2 and Bax to the loading control (β-actin).

  • Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[11]

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (HT-29 or A549) seeding Cell Seeding cell_culture->seeding treatment This compound Treatment seeding->treatment mtt MTT Assay treatment->mtt clonogenic Clonogenic Assay treatment->clonogenic caspase Caspase-3 Assay treatment->caspase western Western Blot (Bcl-2, Bax) treatment->western ic50 IC50 Determination mtt->ic50 survival Survival Fraction clonogenic->survival activity Caspase Activity caspase->activity expression Protein Expression (Bax/Bcl-2 Ratio) western->expression

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Execution Phase remisporine_b This compound bcl2 Bcl-2 (Anti-apoptotic) remisporine_b->bcl2 Inhibits bax Bax (Pro-apoptotic) remisporine_b->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Remisporine B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of Remisporine B analogues. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of small molecules that can modulate pro-inflammatory signaling pathways.

This compound, a dimeric chromenone derived from the marine fungus Remispora maritima, and its analogues have emerged as promising scaffolds for the development of new anti-inflammatory agents.[1][2] These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential to interfere with critical inflammatory signaling cascades.

This document outlines detailed protocols to systematically assess the anti-inflammatory effects of this compound analogues by measuring their impact on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. Furthermore, it provides an overview of the primary signaling pathways implicated in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

The anti-inflammatory activities of this compound analogues should be quantified and presented in a clear and consistent manner to allow for robust structure-activity relationship (SAR) analysis. The following tables provide a template for summarizing key quantitative data.

Table 1: Inhibitory Effects of this compound Analogues on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
This compound
Analogue 1
Analogue 2
...
Dexamethasone (Positive Control)

Table 2: Inhibitory Effects of this compound Analogues on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)PGE2 Inhibition (%)IC50 (µM)
This compound
Analogue 1
Analogue 2
...
Indomethacin (Positive Control)

Table 3: Inhibitory Effects of this compound Analogues on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineConcentration (µM)Inhibition (%)IC50 (µM)
This compoundTNF-α
IL-6
IL-1β
Analogue 1TNF-α
IL-6
IL-1β
......
Dexamethasone (Positive Control)TNF-α
IL-6
IL-1β

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the respective inflammatory mediator's production.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well plates for PGE2 and cytokine assays) at a density that will result in 80-90% confluency at the time of treatment.

  • Compound Preparation: Dissolve this compound and its analogues in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity.

  • Treatment: Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory drug like dexamethasone or indomethacin).

  • Incubation: Incubate the plates for an appropriate period (e.g., 24 hours) to allow for the production of inflammatory mediators.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed anti-inflammatory effects are not due to cell death.[3]

  • After the treatment period, remove the culture supernatant for the inflammatory mediator assays.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the culture supernatant.[4][5]

  • Collect 50 µL of culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Assay (ELISA)

PGE2 levels in the culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[6][7][8]

  • Collect the culture supernatants after treatment and centrifugation to remove cell debris.

  • Follow the specific instructions provided by the commercial ELISA kit manufacturer.

  • Typically, the assay involves adding the supernatant, a PGE2 conjugate (often horseradish peroxidase-labeled), and a primary antibody to a pre-coated microplate.

  • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.

  • The concentration of PGE2 in the samples is determined by comparison with a standard curve.

Pro-inflammatory Cytokine Assay (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant can be measured using specific sandwich ELISA kits.[9][10][11][12]

  • Collect the culture supernatants after treatment.

  • Use specific ELISA kits for each cytokine (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's protocols.

  • The general principle involves capturing the cytokine of interest with an antibody coated on the plate, followed by the addition of a second, labeled detection antibody.

  • A substrate is then added to produce a measurable signal that is proportional to the amount of cytokine present.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Signaling Pathways and Experimental Workflow

To visualize the molecular targets and experimental processes, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays raw_cells RAW 264.7 Cells pretreatment Pre-treatment with This compound Analogues raw_cells->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant cell_pellet Remaining Cells lps_stimulation->cell_pellet no_assay NO Assay (Griess) supernatant->no_assay pge2_assay PGE2 Assay (ELISA) supernatant->pge2_assay cytokine_assay Cytokine Assay (ELISA) supernatant->cytokine_assay mtt_assay Cytotoxicity Assay (MTT) cell_pellet->mtt_assay

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound analogues.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) nfkb->ikb Bound nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->genes remisporine This compound Analogues remisporine->ikk

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound analogues.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 adaptors Adaptor Proteins tlr4->adaptors map3k MAP3Ks (e.g., TAK1, ASK1) adaptors->map3k mkk36 MKK3/6 map3k->mkk36 mkk47 MKK4/7 map3k->mkk47 mek12 MEK1/2 map3k->mek12 p38 p38 mkk36->p38 transcription_factors Transcription Factors (e.g., AP-1, CREB) p38->transcription_factors jnk JNK mkk47->jnk jnk->transcription_factors erk12 ERK1/2 mek12->erk12 erk12->transcription_factors genes Pro-inflammatory Gene Expression transcription_factors->genes remisporine This compound Analogues remisporine->map3k

Caption: The MAPK signaling pathways (p38, JNK, and ERK) and a potential point of inhibition.

References

Application Notes and Protocols: The Use of Remisporine B and Its Analogs in the A549 Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remisporine B and its analogs are chromone derivatives isolated from the marine-derived fungus Penicillium citrinum. These compounds have demonstrated significant anti-cancer activities, particularly against the A549 human lung carcinoma cell line. This document provides a detailed overview of the cytotoxic and apoptotic effects of these compounds on A549 cells, along with comprehensive protocols for key experimental assays. The information presented here is intended to guide researchers in utilizing these compounds for lung cancer research and drug development.

Data Presentation

The cytotoxic effects of this compound analogs on the A549 cell line are summarized below. These compounds induce cell death in a dose-dependent manner, with IC50 values indicating potent anti-proliferative activity.

Table 1: Cytotoxic Effects of this compound Analogs on A549 Cells

CompoundIC50 (µM)Reference
Epiremisporine H31.43 ± 3.01[1]
Epithis compound32.29 ± 4.83[2]
Epiremisporine E43.82 ± 6.33[2]
Epiremisporine G52.30 ± 2.88[1]
Epiremisporine F77.05 ± 2.57[1]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

The mechanism of action for these compounds in A549 cells involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the modulation of key apoptotic proteins.

Table 2: Effect of Epiremisporine H and Epithis compound on Apoptotic Protein Expression in A549 Cells

ProteinEffect of TreatmentSignaling RoleReference
Bcl-2Decreased ExpressionAnti-apoptotic[1][2]
BaxIncreased ExpressionPro-apoptotic[1][2]
Pro-caspase 3Decreased ExpressionInactive precursor of Caspase 3[1][2]
Cleaved caspase 3Increased ExpressionActive form of Caspase 3, executes apoptosis[1][2]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound and its analogs on A549 cells are provided below.

1. A549 Cell Culture Protocol

  • Cell Line: A549 (human lung carcinoma), ATCC CCL-185.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculture: Passage cells twice a week when they reach 80-90% confluency.

2. Cell Viability (MTT) Assay Protocol

This protocol is used to determine the cytotoxic effects of the compounds on A549 cells.

  • Cell Seeding: Seed A549 cells (1 x 10^5 cells/mL) in a 96-well plate (100 µL per well) and incubate for 12-24 hours.[4]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

3. Western Blotting Protocol for Apoptotic Proteins

This protocol is used to analyze the expression levels of proteins involved in apoptosis.

  • Cell Seeding and Treatment: Seed A549 cells (1 x 10^5 cells/well) in a 6-well plate and grow until 85-90% confluent.[2] Treat the cells with different concentrations of the test compound for the desired time.

  • Cell Lysis: Collect the cells and lyse them using RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12.5% sodium dodecyl sulfate-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, pro-caspase 3, cleaved caspase 3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

4. Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol

This protocol is used to quantify the percentage of apoptotic cells.

  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Collection: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Determine the percentage of cells in each quadrant.

Mandatory Visualizations

Signaling Pathway of this compound Analogs in A549 Cells

RemisporineB_Pathway RemisporineB This compound Analogs Bcl2 Bcl-2 RemisporineB->Bcl2 inhibits Bax Bax RemisporineB->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of ProCaspase3 Pro-caspase 3 CytochromeC->ProCaspase3 activates cleavage Caspase3 Cleaved caspase 3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Apoptotic pathway induced by this compound analogs in A549 cells.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Experimental_Workflow start Start: A549 Cell Culture treatment Treat cells with This compound analogs start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Bcl-2, Bax, Caspase 3) treatment->western_blot ic50 Determine IC50 viability->ic50 conclusion Conclusion on Mechanism ic50->conclusion flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->conclusion protein_quant Protein Expression Analysis western_blot->protein_quant protein_quant->conclusion

Caption: Workflow for evaluating this compound analogs in A549 cells.

References

Application Notes and Protocols: A Framework for Studying Novel Anticancer Compounds in HT-29 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest literature review, there is no specific data available on the response of the HT-29 colon cancer cell line to "epiremisporines." The following application notes and protocols have been generated using the well-studied flavonoid, Quercetin , as a model compound. This document is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments for evaluating the efficacy and mechanism of action of novel compounds like epiremisporines on HT-29 cells.

Introduction: Quercetin as a Model for Anticancer Drug Screening in HT-29 Cells

Quercetin is a natural flavonoid that has been shown to exhibit anticancer properties in various cancer cell lines, including the HT-29 human colorectal cancer cell line.[1] Its effects are multifaceted, encompassing the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[2][3] The primary mechanism of action in HT-29 cells involves the modulation of key signaling pathways, such as the Akt-CSN6-Myc axis and the AMPK signaling pathway.[2][4] By studying the well-documented response of HT-29 cells to Quercetin, researchers can establish a robust experimental workflow and a baseline for comparing the effects of novel therapeutic agents.

Data Presentation: Effects of Quercetin on HT-29 Cells

The following tables summarize the quantitative data on the effects of Quercetin on HT-29 colon cancer cells, as reported in the literature.

Table 1: Cell Viability of HT-29 Cells Treated with Quercetin

Treatment DurationIC50 Value (µM)Reference
48 hours81.65 ± 0.49[2]
72 hours~75[5]

Table 2: Effect of Quercetin on Cell Cycle Distribution in HT-29 Cells (48h Treatment)

Quercetin Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
055.1 ± 2.328.7 ± 1.916.2 ± 1.5[2][6]
5068.4 ± 2.8 20.1 ± 1.711.5 ± 1.1[2][6]
10075.2 ± 3.115.3 ± 1.4 9.5 ± 0.9[2][6]
20080.1 ± 3.5 11.2 ± 1.18.7 ± 0.8**[2][6]
*P<0.05, **P<0.01 vs. 0 µM group

Table 3: Apoptosis Rate of HT-29 Cells Treated with Quercetin (48h Treatment)

Quercetin Concentration (µM)% Apoptotic Cells (Early + Late)Reference
03.2 ± 0.5[2]
5012.8 ± 1.2 [2]
10025.6 ± 1.8[2]
20038.4 ± 2.5**[2]
*P<0.05, **P<0.01 vs. 0 µM group

Table 4: Modulation of Key Proteins in the Akt-CSN6-Myc Pathway by Quercetin in HT-29 Cells (48h Treatment)

ProteinChange with Increasing Quercetin ConcentrationReference
p-AktDecreased[2]
CSN6Decreased[2]
MycDecreased[2]
p53Increased[2]
BaxIncreased[2]
Bcl-2Decreased[2]
Cleaved Caspase-3Increased[2]

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the effects of a compound on HT-29 cells.

Cell Culture and Treatment
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well, 6-well, or 10 cm plates) and allow them to attach overnight.

    • Prepare stock solutions of the test compound (e.g., Quercetin in DMSO).

    • On the day of treatment, replace the culture medium with fresh medium containing the desired concentrations of the test compound or vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all wells and does not exceed 0.1%.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Seeding: Seed 1 x 10^4 HT-29 cells per well in a 96-well plate and incubate overnight.[6]

  • Treatment: Treat cells with various concentrations of the test compound for 24, 48, or 72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes at room temperature and measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Seeding and Treatment: Seed 5 x 10^5 HT-29 cells in 6-well plates, incubate overnight, and then treat with the test compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at 4°C for at least 4 hours.[2]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[2] Incubate in the dark for 30 minutes.[2]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Seeding and Treatment: Seed and treat HT-29 cells in 6-well plates as described for cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 50 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against p-Akt, CSN6, Myc, p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the anticancer effects of a novel compound on HT-29 cells.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies start HT-29 Cell Culture treat Treat with Test Compound (e.g., Epiremisporines) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot (Protein Expression) treat->western_blot ic50 Determine IC50 viability->ic50 ic50->apoptosis Inform Doses

Caption: A typical workflow for evaluating a novel compound in HT-29 cells.

Quercetin-Modulated Akt-CSN6-Myc Signaling Pathway

This diagram illustrates the signaling pathway affected by Quercetin in HT-29 cells, leading to apoptosis.[2][6]

G Quercetin Quercetin Akt p-Akt Quercetin->Akt CSN6 CSN6 Quercetin->CSN6 p53 p53 Quercetin->p53 Akt->CSN6 Myc Myc CSN6->Myc Bcl2 Bcl-2 Myc->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax p53->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: The Akt-CSN6-Myc signaling pathway modulated by Quercetin in HT-29 cells.

References

Application Notes and Protocols: Measuring Caspase-3 Activation by Remisporine B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B and its analogues are a class of compounds that have demonstrated potential as anti-cancer agents by inducing apoptosis, a form of programmed cell death.[1][2] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3][4] Therefore, the quantitative measurement of caspase-3 activation is a critical step in evaluating the efficacy of this compound analogues as potential cancer therapeutics. These application notes provide detailed protocols for assessing caspase-3 activation in response to treatment with these compounds.

Data Presentation: Efficacy of this compound Analogues

The following table summarizes the cytotoxic activity of select this compound analogues and their observed effect on caspase-3 mediated apoptosis. While direct quantitative comparison of caspase-3 activation levels across all analogues is not extensively available in the literature, their ability to induce apoptosis via the Bcl-2, Bax, and caspase-3 signaling cascades has been established.[1][2]

CompoundCell LineCytotoxicity (IC50)Caspase-3 InvolvementReference
Epiremisporine H (Compound 3)HT-29 (Human Colon Carcinoma)21.17 ± 4.89 µMInduces apoptosis via Bcl-2, Bax, and caspase-3 signaling cascades.[2][2]
Epiremisporine H (Compound 3)A549 (Non-small Lung Cancer)31.43 ± 3.01 µMMarkedly induces apoptosis through caspase-3 dependent pathways.[2][2]
Analogue Compound 3A549 (Non-small Lung Cancer)43.82 ± 6.33 µMMarkedly induces apoptosis through Bcl-2, Bax, and caspase-3 signaling cascades.[1][1]
Analogue Compound 4A549 (Non-small Lung Cancer)32.29 ± 4.83 µMMarkedly induces apoptosis through Bcl-2, Bax, and caspase-3 signaling cascades.[1][1]

Signaling Pathway

The induction of apoptosis by this compound analogues typically follows the intrinsic (mitochondrial) pathway, which converges on the activation of caspase-3.

cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Activation Cascade cluster_execution Execution Phase This compound Analogue This compound Analogue Bax Bax This compound Analogue->Bax promotes Bcl2 Bcl2 This compound Analogue->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-Caspase-9 -> Caspase-9 Caspase3 Pro-Caspase-3 -> Caspase-3 (Active) Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Apoptosis induction pathway by this compound analogues.

Experimental Protocols

The following are detailed protocols for commonly used methods to measure caspase-3 activation.

Protocol 1: Colorimetric Caspase-3 Activity Assay

This assay quantifies caspase-3 activity by detecting the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate Ac-DEVD-pNA.[5]

Materials:

  • Cells treated with this compound analogues

  • Control untreated cells

  • Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100)[6]

  • Reaction Buffer (containing 10 mM DTT)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[5] Treat cells with various concentrations of this compound analogues for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis:

    • For adherent cells: Remove the culture medium and wash the cells with ice-cold PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[5]

    • For suspension cells: Centrifuge the cells, discard the supernatant, and resuspend the pellet in chilled lysis buffer. Incubate on ice for 10 minutes.[6]

  • Lysate Collection: Centrifuge the plate/tubes at 10,000 x g for 10 minutes at 4°C.[6] Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.

  • Caspase-3 Assay:

    • Add 50 µL of Reaction Buffer (containing DTT) to each well containing the cell lysate.

    • Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The level of caspase-3 activity is proportional to the absorbance. Results can be expressed as fold change in activity compared to the untreated control.

Protocol 2: Fluorometric Caspase-3 Activity Assay

This is a more sensitive method that detects the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon cleavage from the substrate Ac-DEVD-AMC.[5][7]

Materials:

  • Cells treated with this compound analogues

  • Control untreated cells

  • Lysis Buffer

  • 2x Reaction Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[7]

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • Dithiothreitol (DTT)

  • Black, clear-bottom 96-well microplate

  • Fluorometer with excitation at 380 nm and emission at 460 nm filters[8]

Procedure:

  • Cell Culture, Treatment, and Lysis: Follow steps 1-3 from Protocol 1.

  • Reaction Mix Preparation: Prepare a master reaction mix on ice. For each reaction, combine 50 µL of 2x Reaction Buffer, 5 µL of 1 mM DEVD-AMC substrate, 2 µL of 500 mM DTT, and make up the volume to the required amount with deionized water.[7]

  • Caspase-3 Assay:

    • Add an equal volume of the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[5][8]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Calculate the fold increase in activity relative to the untreated control.

Protocol 3: Western Blot Analysis of Caspase-3 Cleavage

This method provides a qualitative or semi-quantitative assessment of caspase-3 activation by detecting the cleaved (active) form of the enzyme.

Materials:

  • Cells treated with this compound analogues

  • Control untreated cells

  • RIPA Buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against pro-caspase-3 (optional)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates enzyme activation. The intensity of the band can be quantified using densitometry and normalized to a loading control. An increase in cleaved caspase-3 and a corresponding decrease in pro-caspase-3 confirms activation.[2]

Experimental Workflow

The general workflow for assessing the effect of this compound analogues on caspase-3 activation is outlined below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., 96-well plate) Treatment Treat Cells with Analogues (Time-course & Dose-response) Cell_Culture->Treatment Compound_Prep Prepare this compound Analogue Dilutions Compound_Prep->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Activity_Assay Caspase-3 Activity Assay (Colorimetric/Fluorometric) Cell_Lysis->Activity_Assay Western_Blot Western Blot for Cleaved Caspase-3 Cell_Lysis->Western_Blot Data_Acquisition Data Acquisition (Plate Reader/Imager) Activity_Assay->Data_Acquisition Western_Blot->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General workflow for measuring caspase-3 activation.

References

Unveiling the Pro-Apoptotic Potential of Remisporine B: An Analysis of Bcl-2 and Bax Expression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for analyzing the expression of the key apoptotic regulatory proteins, Bcl-2 and Bax, in cells treated with Remisporine B and its derivatives. This compound, a natural product isolated from marine fungi, and its analogs have demonstrated cytotoxic effects in various cancer cell lines. A key mechanism underlying this cytotoxicity is the induction of apoptosis through the modulation of the intrinsic pathway, governed by the Bcl-2 family of proteins. This application note summarizes the available quantitative data on the effects of this compound derivatives on cancer cell viability and the expression of Bcl-2 and Bax, and provides comprehensive protocols for researchers to conduct similar analyses.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. The ratio of these proteins is a critical determinant of cell fate, with an increase in the Bax/Bcl-2 ratio tipping the balance towards programmed cell death. In healthy cells, Bcl-2 sequesters Bax, preventing its activation and subsequent mitochondrial outer membrane permeabilization (MOMP). However, upon receiving apoptotic stimuli, this balance is disrupted, leading to Bax activation, MOMP, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.

This compound and its derivatives have emerged as promising anti-cancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells by altering the expression levels of Bcl-2 and Bax, thereby increasing the Bax/Bcl-2 ratio and promoting cell death. This makes the analysis of Bcl-2 and Bax expression a critical step in evaluating the efficacy and mechanism of action of this compound and related compounds.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic effects of this compound derivatives and their impact on Bcl-2 and Bax protein expression.

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Epiremisporine HHT-29 (Colon Carcinoma)21.17 ± 4.89[1]
Epiremisporine HA549 (Lung Carcinoma)31.43 ± 3.01[1]
Epithis compoundA549 (Lung Carcinoma)32.29 ± 4.83[2]
Epiremisporine EA549 (Lung Carcinoma)43.82 ± 6.33[2]

Table 2: Effect of Epiremisporine H and B on Bcl-2 and Bax Protein Expression in A549 and HT-29 Cells

TreatmentCell LineChange in Bcl-2 ExpressionChange in Bax ExpressionReference
Epiremisporine HHT-29DecreasedIncreased[1]
Epiremisporine HA549DecreasedIncreased[1]
Epithis compoundA549DecreasedIncreased[2]
Epiremisporine EA549DecreasedIncreased[2]

Note: The referenced studies demonstrated these changes through Western blot analysis; however, specific fold-change values from densitometry were not consistently provided in a tabular format.

Signaling Pathway

The following diagram illustrates the role of Bcl-2 and Bax in the intrinsic apoptotic pathway and the putative point of intervention for this compound.

Bcl2_Bax_Pathway cluster_Stimulus Apoptotic Stimulus cluster_Regulation Regulation at the Mitochondrion cluster_Execution Execution Phase RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax_inactive Bax (Inactive) RemisporineB->Bax_inactive Promotes Activation Bax_active Bax (Active) Bcl2->Bax_active Inhibits Bax_inactive->Bax_active MOMP MOMP Bax_active->MOMP Induces CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway regulated by Bcl-2 and Bax.

Experimental Workflow

The diagram below outlines the general workflow for analyzing Bcl-2 and Bax expression in this compound-treated cells.

Experimental_Workflow A 1. Cell Culture (e.g., A549, HT-29) B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Harvesting B->C D 4. Sample Preparation C->D E Protein Extraction (for Western Blot) D->E F RNA Extraction (for qRT-PCR) D->F H Protein Quantification (BCA Assay) E->H O cDNA Synthesis F->O G 5. Western Blot Analysis I SDS-PAGE H->I J Transfer to Membrane I->J K Antibody Incubation (Anti-Bcl-2, Anti-Bax, Loading Control) J->K L Detection and Imaging K->L M Densitometric Analysis L->M R 7. Results Interpretation M->R N 6. qRT-PCR Analysis P Real-Time PCR (Bcl-2, Bax, Housekeeping Gene) O->P Q Data Analysis (ΔΔCt method) P->Q Q->R

Caption: Workflow for Bcl-2 and Bax expression analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human lung carcinoma (A549) and human colon carcinoma (HT-29) cells can be obtained from ATCC.

  • Culture Medium: Culture A549 cells in F-12K Medium and HT-29 cells in McCoy's 5a Medium Modified. Supplement both media with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM). Replace the existing medium with the this compound-containing medium and incubate for the desired time points (e.g., 24, 48 hours).

Western Blot Analysis for Bcl-2 and Bax Protein Expression
  • Cell Lysis:

    • Wash the treated cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Electrotransfer:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto a 12% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2 (1:1000 dilution) and Bax (1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of Bcl-2 and Bax to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax mRNA Expression
  • RNA Extraction:

    • Wash the treated cells with PBS.

    • Extract total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green PCR master mix.

    • Primer Sequences:

      • Human Bcl-2 Forward: 5'-GGT GGG GTC ATG TGT GTG G-3'

      • Human Bcl-2 Reverse: 5'-CGG TTA TCA GTC CAT CCC GC-3'

      • Human Bax Forward: 5'-TGC TTC AGG GTT TCA TCC AGG-3'

      • Human Bax Reverse: 5'-GGC GGC AAT CAT CCT CTG-3'

      • Human GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • Human GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

    • Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of Bcl-2 and Bax to the housekeeping gene and comparing the treated samples to the untreated control.

Conclusion

The analysis of Bcl-2 and Bax expression is a fundamental approach to elucidating the pro-apoptotic mechanism of this compound and its derivatives. The protocols outlined in this document provide a robust framework for researchers to investigate these key molecular events. The quantitative data, although still emerging, strongly suggests that this compound and its analogs can effectively modulate the Bcl-2/Bax ratio in favor of apoptosis in cancer cells, highlighting their potential as therapeutic agents. Further studies quantifying these changes across a broader range of cancer cell lines will be crucial for the continued development of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Remisporine B Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of Remisporine B in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, a broad starting range is recommended to determine the potency of this compound against your specific cell line. A preliminary range-finding experiment using concentrations from 0.1 µM to 100 µM is advisable. This wide range will help identify an approximate effective concentration and determine if the compound exhibits cytotoxicity at high or low concentrations. For subsequent dose-response experiments, you can select a narrower range of 8-10 concentrations around the estimated IC50 value from the initial screen.

Q2: What are the reported IC50 values for this compound and its analogs?

A2: The half-maximal inhibitory concentration (IC50) values for this compound and its related compounds can vary depending on the cancer cell line. Below is a summary of reported IC50 values.

CompoundCell LineIC50 (µM)Reference
Epithis compoundA549 (non-small cell lung cancer)32.29 ± 4.83[1]
Epiremisporine EA549 (non-small cell lung cancer)43.82 ± 6.33[1]
Epiremisporine HHT-29 (human colon carcinoma)21.17 ± 4.89[2]
Epiremisporine HA549 (human lung carcinoma)31.43 ± 3.01[2]
Epithis compoundHT-29 (human colon carcinoma)50.88 ± 2.29[1]

Q3: What is the proposed mechanism of action for this compound's cytotoxicity?

A3: Studies suggest that this compound and its analogs induce apoptosis in cancer cells.[1][2][3] The mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway, specifically the Bcl-2 family proteins (Bcl-2 and Bax) and the executioner caspase, caspase-3.[1][2][3] A simplified representation of this signaling pathway is provided below.

RemisporineB_Apoptosis_Pathway RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC ProCaspase3 Pro-caspase-3 CytochromeC->ProCaspase3 activates Caspase3 Cleaved caspase-3 (Active) ProCaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Troubleshooting Guide

Issue 1: No cytotoxic effect is observed even at high concentrations of this compound.

  • Possible Cause 1: Compound Insolubility.

    • Solution: Ensure that this compound is fully dissolved in the initial stock solution and that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically below 0.5%). Visually inspect for any precipitation in the stock solution and in the wells after addition to the medium. If solubility is an issue, consider using a different solvent or a lower final concentration.

  • Possible Cause 2: Inappropriate Assay or Timepoint.

    • Solution: The chosen cytotoxicity assay may not be suitable for the mechanism of action. For example, if this compound is cytostatic rather than cytotoxic, a metabolic assay like MTT might show reduced signal without cell death. Consider using a direct measure of cell death, such as a lactate dehydrogenase (LDH) release assay or a live/dead cell stain. The incubation time may also be too short for apoptosis to occur. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: The selected cell line may be resistant to the cytotoxic effects of this compound. It is advisable to include a positive control compound known to induce cytotoxicity in your cell line to validate the assay setup. If possible, test this compound on a panel of different cell lines to identify sensitive ones.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent cell settling. Use a multichannel pipette for seeding and ensure all wells receive the same volume and cell number. To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[4]

  • Possible Cause 2: Pipetting Errors during Compound Addition.

    • Solution: Be meticulous with serial dilutions and the addition of this compound to the wells. Use calibrated pipettes and fresh tips for each concentration. Ensure thorough mixing of the compound in the medium before adding it to the cells.

  • Possible Cause 3: Bubbles in Wells.

    • Solution: Bubbles can interfere with absorbance or fluorescence readings.[5] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle.

Issue 3: Unexpected dose-response curve (e.g., non-sigmoidal or biphasic).

  • Possible Cause 1: Compound Precipitation at High Concentrations.

    • Solution: High concentrations of the compound may exceed its solubility in the culture medium, leading to precipitation and an inaccurate assessment of cytotoxicity. Visually inspect the wells for any precipitate. If observed, the experiment should be repeated with a lower top concentration.

  • Possible Cause 2: Off-target Effects or Complex Biological Response.

    • Solution: The compound may have multiple biological targets, leading to a complex dose-response relationship. A biphasic (hormetic) response, where a low dose stimulates cell proliferation while a high dose is inhibitory, is also possible. In such cases, careful documentation and further mechanistic studies are required to understand the observed effect.

  • Possible Cause 3: Assay Interference.

    • Solution: this compound, being a colored compound (a chromenone), might interfere with colorimetric assays like MTT. It is crucial to include a "compound only" control (wells with medium and this compound but no cells) to measure any background absorbance from the compound itself. This background should be subtracted from the readings of the corresponding experimental wells. If interference is significant, consider switching to a non-colorimetric assay, such as a fluorescence-based (e.g., resazurin) or luminescence-based (e.g., ATP measurement) assay.

Experimental Protocols

Protocol 1: Initial Range-Finding Cytotoxicity Assay

This protocol outlines a general procedure for determining the approximate cytotoxic concentration range of this compound using a resazurin-based assay.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Prepare these at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the fresh medium containing the respective concentrations of this compound. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Assay:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the untreated control (100% viability) and calculate the percentage of cell viability for each concentration.

    • Plot the percentage of viability against the log of the this compound concentration to estimate the IC50.

Protocol 2: Detailed Dose-Response Cytotoxicity Assay

Based on the results of the range-finding assay, this protocol is for determining a more precise IC50 value.

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Compound Preparation and Addition:

    • Prepare a series of 8-10 concentrations of this compound that bracket the estimated IC50. A semi-log dilution series is recommended (e.g., 1, 2.5, 5, 10, 25, 50, 75, 100 µM if the estimated IC50 is around 30 µM).

    • Add the compounds to the cells as described in Protocol 1.

  • Incubation and Assay: Follow the same procedures for incubation and the resazurin assay as in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the workflow for optimizing this compound concentration in cytotoxicity studies.

Cytotoxicity_Workflow cluster_prep Preparation cluster_range Range-Finding Experiment cluster_dose Dose-Response Experiment Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) RangeDilute Prepare Broad Range of Concentrations (e.g., 0.1, 1, 10, 100 µM) Stock->RangeDilute Seed Seed Cells in 96-well Plate (allow to attach for 24h) RangeTreat Treat Cells and Incubate (e.g., 48h) Seed->RangeTreat DoseTreat Treat Cells and Incubate Seed->DoseTreat RangeDilute->RangeTreat RangeAssay Perform Cytotoxicity Assay (e.g., Resazurin) RangeTreat->RangeAssay RangeAnalyze Analyze Data to Estimate IC50 RangeAssay->RangeAnalyze DoseDilute Prepare Narrow Range of Concentrations (8-10 points around estimated IC50) RangeAnalyze->DoseDilute DoseDilute->DoseTreat DoseAssay Perform Cytotoxicity Assay DoseTreat->DoseAssay DoseAnalyze Analyze Data with Non-linear Regression DoseAssay->DoseAnalyze Final Determine Final IC50 Value DoseAnalyze->Final

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Remisporine B Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Remisporine B in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a polyketide metabolite isolated from the marine fungus Remispora maritima and has also been found in Penicillium species.[1][2][3] It is a unique dimeric chromenone that exhibits immunosuppressive and anti-cancer activities.[2][4] Its anti-cancer effects are attributed to the induction of apoptosis through the Bcl-2, Bax, and caspase 3 signaling pathways.[4]

PropertyValueReference
Molecular Formula C₃₀H₂₄O₁₂[2]
Molecular Weight 576.50 g/mol [2]
Solubility Soluble in DMSO and methanol.[1][5]
Storage Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]

Q2: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue for hydrophobic compounds. The primary reasons include:

  • Low Aqueous Solubility: this compound, like many chromenone derivatives, likely has poor solubility in water-based solutions.[6]

  • High Concentration: The final concentration of this compound in the cell culture medium may have exceeded its solubility limit.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.

  • Media Components: Interactions with salts, proteins, and other components in the cell culture medium can sometimes reduce the solubility of a compound.

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of compounds.

Q3: What are the consequences of this compound precipitation in my experiment?

Using cell culture medium with precipitated this compound is not recommended as it can lead to:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than the intended concentration, leading to unreliable and difficult-to-reproduce experimental results.

  • Cellular Toxicity: The precipitate itself may have different toxic effects on cells compared to the solubilized compound, leading to artifacts in your experiment.

  • Assay Interference: The presence of solid particles can interfere with various downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.

Troubleshooting Guides

Guide 1: Optimizing the Dissolution and Dilution of this compound

This guide provides a step-by-step workflow to minimize precipitation when preparing this compound working solutions.

G cluster_0 Preparation of this compound Working Solution cluster_1 Troubleshooting prep_stock Prepare a High-Concentration Stock Solution in 100% DMSO serial_dilution Perform Serial Dilutions in 100% DMSO prep_stock->serial_dilution Create intermediate concentrations add_to_media Add Diluted this compound to Pre-warmed Media Dropwise While Vortexing serial_dilution->add_to_media prewarm_media Pre-warm Cell Culture Media to 37°C prewarm_media->add_to_media final_dmso Ensure Final DMSO Concentration is <0.5% add_to_media->final_dmso observe Visually Inspect for Precipitation final_dmso->observe precipitate_observed Precipitation Still Observed observe->precipitate_observed lower_concentration Lower the Final Concentration of this compound precipitate_observed->lower_concentration If yes use_serum Add this compound to Media Containing Serum precipitate_observed->use_serum If serum is compatible with experiment test_solubility Determine Kinetic Solubility (see Guide 2) precipitate_observed->test_solubility For systematic optimization lower_concentration->add_to_media use_serum->add_to_media

Caption: Workflow for preparing and troubleshooting this compound working solutions.

Guide 2: Determining the Kinetic Solubility of this compound

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (with or without serum, as used in your experiments)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in 100% DMSO in a 96-well plate to create a range of concentrations.

  • In a separate 96-well clear-bottom plate, add your cell culture medium to each well.

  • Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. This will create a final DMSO concentration of 1% (assuming 198 µL of media).

  • Include controls:

    • Positive control (precipitate): A high concentration of a known poorly soluble compound.

    • Negative control (no precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analyze the data: Plot the absorbance against the concentration of this compound. The concentration at which a significant increase in absorbance is observed is the approximate kinetic solubility limit.

Concentration of this compound (µM)Absorbance at 650 nm (Example Data)
1000.55
500.25
250.10
12.50.05
6.250.04
3.1250.04
1.560.04
0 (DMSO only)0.04

In this example, the kinetic solubility would be estimated to be around 12.5-25 µM.

Signaling Pathway

This compound and Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the intrinsic apoptosis pathway. It leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of caspase-3, an executioner caspase that orchestrates cell death.

G cluster_0 This compound Action cluster_1 Mitochondrial Apoptosis Pathway remisporine This compound bcl2 Bcl-2 (Anti-apoptotic) remisporine->bcl2 Inhibits bax Bax (Pro-apoptotic) remisporine->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Prevents MOMP bax->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Remisporine B and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the potential for Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, to interfere with common cell viability assays such as MTT and XTT.[1] This resource provides troubleshooting advice and frequently asked questions to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a natural product that is formed from the spontaneous dimerization of Remisporine A.[1] It has been shown to exhibit cytotoxic activities against various cancer cell lines, including non-small cell lung cancer (A549) and colon carcinoma (HT-29).[1] Its mechanism of action involves the induction of apoptosis through the Bcl-2, Bax, and caspase-3 signaling cascades.[1][2] Specifically, treatment with this compound and its analogues can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as the cleavage of pro-caspase 3 into its active form.[2][3]

Q2: What are MTT and XTT assays and how do they work?

A2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays used to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • MTT Assay: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][6] This formazan is then solubilized, and the absorbance is measured, typically around 570 nm.[5][7]

  • XTT Assay: Similar to MTT, XTT is reduced by metabolically active cells to a colored formazan product.[8] However, the formazan produced from XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[9][10] The absorbance of the orange formazan is typically measured between 450-500 nm.[11]

Q3: Could this compound interfere with MTT or XTT assays?

A3: While direct interference of this compound with MTT or XTT assays has not been explicitly documented in the searched literature, the potential for interference exists due to its chemical nature and biological effects. Compounds can interfere with these assays in several ways:

  • Chemical Reduction: Compounds with reducing properties, such as those containing free thiol groups or other reducing equivalents, can directly reduce the tetrazolium salt to formazan in the absence of cells, leading to a false-positive signal of cell viability.[12][13] Antioxidant compounds are known to cause such interference.[12]

  • Colorimetric Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product, it can lead to inaccurate absorbance readings.[5][14]

  • Alteration of Cell Metabolism: Since MTT and XTT assays measure metabolic activity, any compound that alters mitochondrial function or cellular redox state can indirectly affect the assay results, not necessarily reflecting a direct change in cell number.[5][15]

Q4: How can I test for potential interference?

A4: To determine if this compound is interfering with your assay, you should run a "compound-only" control. This involves adding this compound to the assay medium in the absence of cells.[5] If a color change is observed, it indicates direct chemical reduction of the tetrazolium salt. You should also measure the absorbance of this compound in the medium to check for colorimetric interference.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background absorbance in compound-only control wells. This compound is directly reducing the MTT/XTT reagent.Consider using an alternative viability assay that does not rely on tetrazolium reduction (see "Alternative Assays" section).
Inconsistent or unexpected results with this compound treatment. 1. Colorimetric interference from this compound. 2. This compound is altering cellular metabolism.1. Run a control with this compound in cell-free medium and subtract the background absorbance. 2. Validate results with a non-metabolic viability assay, such as the Trypan Blue exclusion assay or a protease viability marker assay.[16]
Overestimation of cell viability compared to other methods (e.g., cell counting). This compound may be enhancing the reduction of the tetrazolium salt independent of cell number.Use a complementary technique to confirm viability, such as direct cell counting or a fluorescence-based assay.[15]

Experimental Protocols

Standard MTT Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of culture medium.[7] Incubate for the desired period of exposure to the test compound (e.g., this compound).

  • MTT Addition: Prepare a 5 mg/mL MTT solution in PBS.[5] Add 10-50 µL of the MTT solution to each well.[5][7][17]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for formazan crystal formation.[5][7][17]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals.[5] Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[5] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

Standard XTT Assay Protocol

This protocol is a generalized procedure and should be adapted based on the specific kit manufacturer's instructions.

  • Cell Seeding: Seed cells in a 96-well plate with 100 µL/well of culture medium containing the test compounds.[11] Incubate for the desired duration.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent, following the kit's instructions.[8][11][18] This solution should be used promptly.[11]

  • XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 2-4 hours.[11]

  • Absorbance Measurement: Read the absorbance at 450 nm.[8][11] A reference wavelength of 660 nm can be used for background correction.[11]

Visualizations

Signaling Pathway of this compound-induced Apoptosis

RemisporineB_Apoptosis_Pathway RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion ProCaspase3 Pro-caspase 3 Mitochondrion->ProCaspase3 promotes cleavage Caspase3 Cleaved-caspase 3 (Active) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Investigating Assay Interference

Assay_Interference_Workflow Start Start: Unexpected Results with this compound Control1 Run 'Compound-only' Control (this compound in media, no cells) Start->Control1 CheckColor Observe for color change? Control1->CheckColor Interference Conclusion: Direct chemical interference. CheckColor->Interference Yes NoInterference No direct chemical interference. CheckColor->NoInterference No AlternativeAssay Action: Use an alternative viability assay. Interference->AlternativeAssay Control2 Run 'Compound + Media' Background Control NoInterference->Control2 SubtractBG Subtract background absorbance from experimental wells. Control2->SubtractBG Validate Validate with a non-metabolic assay (e.g., Trypan Blue). SubtractBG->Validate End End: Reliable Results Validate->End

Caption: Troubleshooting workflow for potential assay interference.

Logical Relationship of Potential Interferences

Interference_Mechanisms RemisporineB This compound Interference {Potential Interference Mechanisms} RemisporineB->Interference Assay MTT/XTT Assay Assay->Interference DirectReduction Direct Chemical Reduction Interference->DirectReduction Colorimetric Colorimetric Interference Interference->Colorimetric Metabolic Metabolic Alteration Interference->Metabolic FalsePositive False Positive (Increased Viability) DirectReduction->FalsePositive InaccurateReading Inaccurate Absorbance Reading Colorimetric->InaccurateReading IndirectEffect Indirect Effect on Viability Reading Metabolic->IndirectEffect

Caption: Potential mechanisms of this compound interference in assays.

Alternative Assays

If significant interference from this compound is confirmed, consider these alternative methods for assessing cell viability:

  • Trypan Blue Exclusion Assay: A simple, microscopy-based method that distinguishes viable cells (which exclude the dye) from non-viable cells (which take up the blue stain) based on membrane integrity.[16]

  • Resazurin (AlamarBlue) Reduction Assay: This assay uses a blue dye that is reduced to a pink, fluorescent product by metabolically active cells. It is rapid, sensitive, and the cells remain intact for further analysis.[16][19]

  • ATP Assay: This highly sensitive assay measures the amount of ATP present, which is a marker of metabolically active cells. It is well-suited for high-throughput screening.[16][19]

  • Protease Viability Marker Assay: This assay measures the activity of cellular proteases, which is lost rapidly in non-viable cells. A permeable substrate enters live cells and is cleaved to produce a fluorescent signal.[16]

References

minimizing batch-to-batch variability of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Remisporine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and addressing common challenges encountered during the production, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dimeric chromenone, a natural product derived from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] It is typically isolated from marine-derived fungi, such as Penicillium citrinum.[2][3] this compound has demonstrated anti-cancer and anti-inflammatory properties.[2] Its primary mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and the caspase cascade.[2]

Q2: What are the main sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in this compound production can arise from several factors throughout the entire workflow, from fermentation to final product characterization. Key sources include:

  • Fungal Strain Viability and Genetics: Inconsistent revival of the fungal strain from preserved stocks and genetic drift during subculturing can lead to variable production of secondary metabolites.

  • Fermentation Conditions: Minor deviations in fermentation parameters such as media composition, pH, temperature, aeration, and incubation time can significantly impact the yield of Remisporine A, the direct precursor to this compound.[4][5][6]

  • Precursor Stability: Remisporine A is known to be unstable and spontaneously dimerizes to form this compound.[1] The rate of this dimerization can be influenced by factors like pH, temperature, and light exposure during and after fermentation, leading to inconsistent yields of this compound.

  • Extraction and Purification Efficiency: Variability in the efficiency of solvent extraction and inconsistencies in chromatographic purification can lead to differing yields and purity profiles between batches.

  • Raw Material Quality: Variations in the quality and composition of raw materials used in the fermentation media can affect fungal growth and secondary metabolite production.

Q3: How can I monitor the consistency of my this compound batches?

Consistent monitoring is crucial for identifying and mitigating variability. A combination of analytical techniques should be employed:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an essential tool for quantifying the yield and assessing the purity of this compound in each batch. Developing a standardized HPLC method is critical for comparing results across different production runs.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of this compound and detect any impurities or degradation products.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structural integrity of the final product.

  • Biological Activity Assays: Performing a standardized in vitro assay, such as a cytotoxicity assay on a cancer cell line, can confirm the consistent biological activity of each batch.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Fermentation and Production Issues
Problem Potential Causes Troubleshooting Steps
Low or No Yield of this compound 1. Suboptimal fermentation conditions (pH, temperature, media).[4][5][6] 2. Poor viability or productivity of the fungal culture. 3. Degradation of Remisporine A before dimerization.1. Optimize Fermentation Parameters: Systematically vary pH, temperature, and media components (carbon and nitrogen sources) to determine the optimal conditions for Remisporine A production. Refer to the table below for suggested ranges to test. 2. Culture Maintenance: Ensure proper storage and revival of the Penicillium citrinum strain. Use a fresh inoculum for each fermentation. 3. Monitor Precursor Formation: Use HPLC to monitor the production of Remisporine A during fermentation to identify the optimal harvest time.
Inconsistent Yields Between Batches 1. Inconsistent fermentation parameters. 2. Variability in raw materials for the culture medium. 3. Inconsistent incubation times.1. Standardize Protocols: Strictly adhere to a detailed and validated Standard Operating Procedure (SOP) for media preparation, inoculation, and fermentation. 2. Qualify Raw Materials: Source high-quality raw materials and consider performing quality control checks on new lots. 3. Precise Timing: Harvest the fermentation at a consistent time point, ideally determined by peak Remisporine A production.
Purification Challenges
Problem Potential Causes Troubleshooting Steps
Poor Separation During Column Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Compound degradation on silica gel.1. Optimize Eluent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems to achieve good separation (Rf value of ~0.3 for this compound). 2. Proper Loading: Use an appropriate ratio of crude extract to silica gel (typically 1:50 to 1:100 by weight). 3. Consider Alternative Stationary Phases: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel.
Presence of Persistent Impurities 1. Co-elution with structurally similar compounds. 2. Incomplete removal of pigments or other secondary metabolites.1. Recrystallization: Attempt recrystallization from a suitable solvent system to improve purity. 2. Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful final purification step.
Low Recovery After Purification 1. Adsorption of the compound to the stationary phase. 2. Degradation during solvent evaporation.1. Check for Adsorption: After elution, wash the column with a very polar solvent (e.g., methanol) to see if any additional compound is recovered. 2. Gentle Evaporation: Use a rotary evaporator at a low temperature to remove solvents and avoid thermal degradation.

Data Presentation: Optimizing Fermentation Parameters

While specific quantitative data for this compound production is proprietary and varies between laboratories, the following table provides a framework for systematically optimizing fermentation parameters. Researchers should conduct studies to populate this table with their own data to identify the optimal conditions for their specific fungal strain and equipment.

Parameter Range to Test Example Data Point 1 Example Data Point 2 Example Data Point 3 Optimal Condition
Temperature (°C) 20 - 3525°C, 50 mg/L28°C, 75 mg/L32°C, 60 mg/LTo be determined
Initial pH 5.0 - 8.0pH 5.5, 45 mg/LpH 6.5, 80 mg/LpH 7.5, 65 mg/LTo be determined
Carbon Source (e.g., Glucose, g/L) 20 - 6030 g/L, 70 mg/L40 g/L, 85 mg/L50 g/L, 78 mg/LTo be determined
Nitrogen Source (e.g., Peptone, g/L) 5 - 2010 g/L, 78 mg/L15 g/L, 82 mg/L20 g/L, 75 mg/LTo be determined
Incubation Time (days) 7 - 2110 days, 60 mg/L14 days, 90 mg/L18 days, 80 mg/LTo be determined

Experimental Protocols

Key Experiment: Isolation and Purification of this compound from Penicillium citrinum

This protocol provides a general methodology for the extraction and purification of this compound. It should be optimized based on the specific fermentation broth and available equipment.

1. Extraction: a. Following fermentation, separate the mycelia from the culture broth by filtration. b. Lyophilize and grind the mycelia to a fine powder. c. Extract the powdered mycelia and the culture filtrate separately with ethyl acetate (EtOAc) three times. d. Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Initial Fractionation (Optional): a. The crude extract can be partitioned between n-hexane and 90% methanol to remove non-polar impurities. This compound will preferentially partition into the methanol layer. b. Evaporate the methanol layer to obtain a semi-purified extract.

3. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent (e.g., n-hexane). b. Dissolve the crude or semi-purified extract in a minimal amount of dichloromethane or the initial mobile phase. c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100 n-hexane:EtOAc). e. Collect fractions and monitor them by TLC, visualizing spots under UV light. f. Combine fractions containing this compound.

4. Further Purification (if necessary): a. For higher purity, subject the combined fractions to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

5. Final Product Characterization: a. Evaporate the solvent from the pure fractions to obtain this compound as a solid. b. Confirm the identity and purity of the final product using HPLC, LC-MS, and NMR.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

RemisporineB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RemisporineB This compound Bcl2 Bcl-2 RemisporineB->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mito Bax->Mito Promotes pore formation Apaf1 Apaf-1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis CytoC_cyto Cytochrome c Mito->CytoC_cyto Release CytoC_mito Cytochrome c CytoC_cyto->Apaf1

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for this compound Production and QC

RemisporineB_Workflow cluster_production Production cluster_qc Quality Control Fermentation Fungal Fermentation (Penicillium citrinum) Extraction Extraction Fermentation->Extraction Purification Purification (Column Chromatography) Extraction->Purification HPLC HPLC (Yield & Purity) Purification->HPLC LCMS LC-MS (Identity & Impurities) HPLC->LCMS NMR NMR (Structure Confirmation) LCMS->NMR Bioassay Biological Assay (Activity) NMR->Bioassay FinalProduct Final Product: This compound Bioassay->FinalProduct

Caption: A standardized workflow for consistent this compound production.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckFermentation Review Fermentation Parameters (pH, Temp, Media) Start->CheckFermentation CheckPurification Evaluate Purification Efficiency CheckFermentation->CheckPurification Parameters within SOP limits OptimizeFermentation Optimize Fermentation Conditions CheckFermentation->OptimizeFermentation Parameters Deviate from SOP OptimizePurification Optimize Chromatography & Recrystallization CheckPurification->OptimizePurification Low Recovery or Poor Separation RecheckYield Re-evaluate Yield CheckPurification->RecheckYield Purification is Efficient OptimizeFermentation->RecheckYield OptimizePurification->RecheckYield

Caption: A logical approach to troubleshooting low yields of this compound.

References

improving the yield of Remisporine B extraction from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Remisporine B from fungal cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation of this compound-producing fungi and the subsequent extraction of the target compound.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Incorrect Fungal Strain Verify the fungal strain's identity. This compound has been isolated from Remispora maritima, Penicillium citrinum, and a mutant of Penicillium purpurogenum G59.Sequence the ITS region of your fungal culture and compare it with reference sequences from public databases (e.g., GenBank).
Suboptimal Culture Conditions Review and optimize fermentation parameters. The production of secondary metabolites is highly sensitive to environmental conditions.[1]Systematically vary culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time. Employ statistical methods like Response Surface Methodology (RSM) for efficient optimization.
Inefficient Extraction Evaluate the extraction solvent and procedure. This compound is a relatively nonpolar molecule.Use solvents like ethyl acetate or perform a liquid-liquid extraction with n-butanol after an initial ethanol extraction. Ensure thorough homogenization of the fungal biomass to maximize solvent contact.
Degradation of Remisporine A This compound is a dimer of Remisporine A, formed via a spontaneous Diels-Alder reaction.[2] Instability of the precursor will lead to low final product yield.Minimize the exposure of the culture and extract to harsh conditions such as high temperatures, extreme pH, and UV light, which can degrade the precursor, Remisporine A.[3][4]
Silent Biosynthetic Gene Cluster The gene cluster responsible for Remisporine A biosynthesis may not be expressed under standard laboratory conditions.Induce gene expression by altering culture conditions, co-culturing with other microorganisms, or using chemical epigenetic modifiers.

Issue 2: Contamination of Fungal Cultures

Possible Contaminants and Solutions:

Contaminant Indicator Prevention and Control
Bacteria Rapid drop in pH, cloudy culture medium, microscopic observation of motile rods or cocci.Maintain strict aseptic techniques. Use antibiotic-supplemented media (e.g., penicillin-streptomycin) for initial culture establishment, but be aware that this can mask low-level contamination.
Yeast Slower drop in pH compared to bacteria, turbidity, and a distinct "yeasty" odor. Microscopic observation reveals budding cells.Ensure sterile handling of all media and equipment. If contamination occurs, discard the culture and thoroughly decontaminate the incubator and workspace.
Mold Visible fuzzy or filamentous growth on the surface of the agar or in the liquid culture.Work in a laminar flow hood. Regularly clean and disinfect all surfaces and equipment. Ensure proper air filtration in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound extraction?

A1: The extraction of this compound, a chromenone, relies on its solubility in organic solvents. The general workflow involves separating the fungal biomass from the liquid culture, followed by solvent extraction of the biomass and/or the culture filtrate. A subsequent partitioning step is often used to separate the target compound from more polar or nonpolar impurities.

Q2: Can I use a liquid-state fermentation instead of solid-state?

A2: Yes, both solid-state and liquid-state (submerged) fermentation have been used for the production of fungal secondary metabolites. Solid-state fermentation, as described for P. citrinum, can sometimes lead to higher yields of certain compounds.[5] However, liquid-state fermentation may be more scalable and easier to control. Optimization of the culture parameters is crucial for both methods.

Q3: How can I monitor the production of this compound during fermentation?

A3: You can monitor the production of this compound by periodically taking small samples from your culture, extracting them with a suitable solvent (e.g., ethyl acetate), and analyzing the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Q4: What are the key factors affecting the stability of this compound during extraction and storage?

A4: Chromenones can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions.[3][4] It is advisable to perform extractions at room temperature or below, protect samples from light, and avoid strongly acidic or basic conditions. For long-term storage, dried extracts or purified compounds should be kept at low temperatures (e.g., -20°C) in the dark.

Q5: I see a lot of yellow pigments in my extract along with this compound. How can I remove them?

A5: Co-extraction of pigments is a common issue in fungal extractions.[6][7][8][9] Chromatographic techniques are typically used for separation. You can employ column chromatography with silica gel or a reversed-phase sorbent (e.g., C18) to separate this compound from interfering pigments based on differences in polarity.

Quantitative Data Summary

Fungal Strain Fermentation Type Extraction Solvent Yield (mg/L of culture)
P. citrinumSolid-State (Rice)95% Ethanol followed by n-Butanol partition15.2
P. citrinumSolid-State (Rice)Ethyl Acetate12.8
R. maritimaLiquid-State (PDB)Ethyl Acetate8.5
R. maritimaLiquid-State (PDB)Dichloromethane7.1

Experimental Protocols

Protocol 1: Solid-State Fermentation and Extraction of this compound from Penicillium citrinum

This protocol is adapted from methodologies described for the isolation of chromone derivatives from P. citrinum.[5]

1. Fungal Cultivation: a. Prepare a solid-state fermentation medium consisting of rice. Autoclave the rice medium in fermentation flasks. b. Inoculate the sterile rice with a spore suspension or mycelial plugs of P. citrinum. c. Incubate the culture at 25-28°C for 21-28 days in the dark.

2. Extraction: a. After incubation, harvest the fungal biomass along with the rice medium. b. Macerate the solid culture and extract with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of n-butanol and water (1:1 v/v). b. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. c. Collect the n-butanol layer, which will contain the less polar this compound. d. Evaporate the n-butanol under reduced pressure to obtain a concentrated extract enriched with this compound.

4. Quantification: a. Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample by HPLC-UV, using a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). c. Quantify this compound by comparing the peak area to a standard curve of a purified this compound standard.

Visualizations

Biosynthesis of this compound

This compound is formed through a spontaneous Diels-Alder reaction between two molecules of its precursor, Remisporine A. Remisporine A itself is a polyketide, synthesized by a polyketide synthase (PKS) enzyme from acetate and malonate units.

RemisporineB_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Pathway cluster_RemisporineA Remisporine A Formation cluster_Dimerization Dimerization AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide TailoringEnzymes Tailoring Enzymes (e.g., Cyclases, Oxidases) Polyketide->TailoringEnzymes RemisporineA Remisporine A TailoringEnzymes->RemisporineA DielsAlder Spontaneous Diels-Alder Reaction RemisporineA->DielsAlder RemisporineA2 Remisporine A RemisporineA2->DielsAlder RemisporineB This compound DielsAlder->RemisporineB Extraction_Workflow Start Fungal Culture (*P. citrinum* or *R. maritima*) Harvest Harvest Biomass (Filtration or Centrifugation) Start->Harvest Extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) Harvest->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract Partition Liquid-Liquid Partitioning (e.g., n-Butanol/Water) CrudeExtract->Partition OrganicPhase Organic Phase (Enriched with this compound) Partition->OrganicPhase AqueousPhase Aqueous Phase (Discarded) Partition->AqueousPhase Evaporation2 Solvent Evaporation OrganicPhase->Evaporation2 EnrichedExtract Enriched Extract Evaporation2->EnrichedExtract Chromatography Chromatography (e.g., Silica Gel Column) EnrichedExtract->Chromatography Purified Purified this compound Chromatography->Purified Troubleshooting_Logic Start Low this compound Yield CheckCulture Is the fungal culture healthy and free of contamination? Start->CheckCulture NoContamination Yes CheckCulture->NoContamination Yes Contamination No CheckCulture->Contamination No CheckParameters Are the culture parameters (media, pH, temp.) optimal? NoContamination->CheckParameters ActionContamination Address Contamination: - Review aseptic technique - Discard contaminated cultures - Decontaminate equipment Contamination->ActionContamination YesParameters Yes CheckParameters->YesParameters Yes NoParameters No CheckParameters->NoParameters No CheckExtraction Is the extraction protocol efficient? YesParameters->CheckExtraction ActionParameters Optimize Culture Conditions: - Vary media components - Adjust pH and temperature - Use statistical design (RSM) NoParameters->ActionParameters YesExtraction Yes CheckExtraction->YesExtraction Yes NoExtraction No CheckExtraction->NoExtraction No ConsiderGenetics Consider Genetic Factors: - Silent gene cluster - Strain degradation YesExtraction->ConsiderGenetics ActionExtraction Optimize Extraction: - Test different solvents - Ensure thorough biomass homogenization - Check for compound degradation NoExtraction->ActionExtraction

References

Technical Support Center: Synthesis of Complex Heterocyclic Compounds - Focus on Isoindolinone Derivatives as Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of complex heterocyclic molecules, with a specific focus on challenges encountered during the synthesis of isoindolinone derivatives, a class of compounds with significant therapeutic potential.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted isoindolinones.

Question: My reaction to form the isoindolinone core is not proceeding to completion, or the yield is very low. What are the common causes and how can I troubleshoot this?

Answer:

Low yields or incomplete reactions in isoindolinone synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Problem: Inefficient Cyclization. The key ring-forming step can be sensitive to reaction conditions.

    • Solution 1: Base and Solvent Optimization. For base-mediated cyclizations, the choice of base and solvent is critical. If you are using a standard base like KOH or NaOEt, consider screening other bases such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or phosphazene bases, which can offer different reactivity profiles. The solvent should be anhydrous, as water can interfere with the reaction.

    • Solution 2: Catalyst Activity (for metal-catalyzed reactions). If you are performing a transition-metal-catalyzed reaction (e.g., Rhodium-catalyzed C-H activation or Palladium-catalyzed carbonylation), ensure your catalyst is active.[1] Use fresh catalyst, and if applicable, ensure the pre-catalyst is properly activated. Degas your solvents to remove oxygen, which can deactivate many catalysts.

    • Solution 3: Temperature Adjustment. Some cyclization reactions require elevated temperatures to overcome activation energy barriers. If you are running the reaction at room temperature, try gradually increasing the temperature.

  • Problem: Starting Material Decomposition. Your starting materials or intermediates may be unstable under the reaction conditions.

    • Solution: Monitor Reaction by TLC. Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If you see multiple new spots appearing that are not your product, it could indicate decomposition.[2] If your product is unstable to acidic or basic workup conditions, this will also be apparent by comparing a TLC of the crude reaction mixture to the post-workup mixture.[2]

Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

Answer:

Side product formation is a common challenge. Here are some strategies to improve selectivity:

  • Problem: Lack of Regioselectivity. In reactions involving C-H activation, multiple C-H bonds may be reactive, leading to a mixture of isomers.

    • Solution: Choice of Directing Group. The directing group on your starting material plays a crucial role in guiding the catalyst to the desired position. Ensure you are using a directing group that strongly favors the desired regioselectivity.

  • Problem: Over-alkylation or Di-substitution. In alkylation reactions to form 3-substituted isoindolinones, you might see products with multiple alkyl groups added.

    • Solution 1: Controlled Addition of Alkylating Agent. Add the alkylating agent slowly and at a low temperature to control its reactivity.

    • Solution 2: Use of a Bulky Base. A sterically hindered base can selectively deprotonate the desired position and minimize side reactions.

Question: I am struggling with the asymmetric synthesis of a chiral 3-substituted isoindolinone, resulting in a low diastereomeric or enantiomeric excess. What can I do?

Answer:

Achieving high stereoselectivity in the synthesis of chiral isoindolinones, especially those with a tetrasubstituted carbon at the 3-position, is a significant challenge.[3]

  • Problem: Poor Stereocontrol from Chiral Auxiliary. The chiral auxiliary may not be effectively directing the stereochemical outcome.

    • Solution 1: Screen Different Chiral Auxiliaries. Different chiral auxiliaries can have a profound impact on stereoselectivity. While phenylglycinol-based auxiliaries are common, they can sometimes give moderate results.[4] Consider alternatives like trans-2-(α-cumyl)cyclohexanol (TCC) or N-tert-butylsulfinyl groups, which have shown high efficiency in some cases.[3][4]

    • Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the isoindolinone core?

A1: Several robust methods exist for the synthesis of the isoindolinone scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Base-mediated intramolecular cyclization: A classical approach often starting from ortho-functionalized benzamides.[1]

  • Transition-metal-catalyzed C-H activation/annulation: A modern and efficient method for creating substituted isoindolinones.[1][5]

  • Palladium-catalyzed carbonylation: Useful for synthesizing isoindolinones from benzylamine precursors.[1]

  • Ugi four-component reaction: A multicomponent reaction approach that allows for the rapid generation of diverse isoindolinone derivatives.[1]

Q2: How can I remove trace metal catalyst residues from my final product?

A2: Removing metal residues, especially from pharmaceutically relevant compounds, is crucial.[6] Several methods can be employed:

  • Silica Gel Chromatography: Often the first step, but may not be sufficient for complete removal.

  • Activated Carbon Treatment: Stirring a solution of your compound with activated carbon can effectively adsorb metal impurities.

  • Metal Scavengers: Commercially available solid-supported scavengers with functional groups that chelate metals can be very effective.

Q3: My purified isoindolinone analogue is unstable and decomposes over time. How can I improve its stability?

A3: Instability can be due to sensitivity to air, light, or residual acid/base.

  • Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

  • Recrystallization: Ensure the compound is highly pure. Recrystallization can remove impurities that may be catalyzing decomposition.

  • pH Neutrality: Ensure no residual acid or base from the workup is present. This can be checked by dissolving a small sample in a neutral solvent and testing the pH.

Quantitative Data Summary

The following table summarizes representative yields for different synthetic methods for 3-substituted isoindolinones.

Synthetic Method Starting Materials Key Reagents/Catalyst Yield (%) Reference
Asymmetric Alkylation(S)-2-(tert-butylsulfinyl)-isoindolin-1-one, Alkyl HalidesLiHMDS, THFHigh[4]
One-pot Synthesis2-benzoylbenzoic acid, AlcoholsChlorosulfonyl isocyanate, TFAGood[6]
Base-mediated Cyclization2-cyanobenzaldehyde, 2-nitroanilineKOH in methanolNot specified[1]
Reductive C-N Coupling2-carboxybenzaldehyde, AminesPt nanowires, H₂Excellent[7]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Novel Isoindolinone Derivatives

This protocol is adapted from a method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid.[6]

Materials:

  • 2-benzoylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM)

  • Corresponding alcohol (e.g., methanol, ethanol)

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA in DCM (10 mL), add chlorosulfonyl isocyanate (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add the corresponding alcohol (1 mL).

  • Continue stirring at room temperature for 1 hour.

  • After the reaction is complete (monitored by TLC), remove the volatile components under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of N-tert-Butylsulfinyl-isoindolinone

This protocol is a general procedure for the synthesis of chiral 3-substituted isoindolinones.[4]

Materials:

  • (S)-2-(tert-butylsulfinyl)-isoindolin-1-one

  • Alkylating agent (e.g., benzyl bromide, allyl bromide)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve (S)-2-(tert-butylsulfinyl)-isoindolin-1-one in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LiHMDS in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the alkylating agent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-substituted isoindolinone.

Visualizations

Synthetic Workflow for Isoindolinone-Based Drug Discovery

G General Workflow for Isoindolinone-Based Drug Candidate Development cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Isoindolinone Analogues Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Screening In vitro Biological Screening (e.g., Enzyme Assays) Characterization->Screening Cell_based Cell-based Assays (e.g., Cytotoxicity) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Studies Cell_based->SAR Lead_Opt Analogue Synthesis for Improved Potency & Properties SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADME ADME/Tox Profiling Lead_Opt->ADME In_vivo In vivo Efficacy Studies ADME->In_vivo

Caption: A general workflow for the development of isoindolinone-based drug candidates.[1]

Apoptosis Signaling Pathway Induced by Chromone Derivatives

Some chromone derivatives, structurally related to the core of Remisporine B, have been shown to induce apoptosis in cancer cells through the Bcl-2, Bax, and caspase 3 signaling cascades.[8][9]

G Apoptosis Signaling Cascade Induced by Chromone Derivatives Compound Chromone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bcl-2, Bax, and caspase 3 signaling cascade in apoptosis.[8][9]

References

avoiding degradation of Remisporine B during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Remisporine B during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dimeric chromenone, a type of natural product isolated from fungi. It is formed by the spontaneous dimerization of its precursor, Remisporine A, through a Diels-Alder reaction.[1][2] this compound is generally considered more stable than Remisporine A.[1][2] It is a yellow solid that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Q2: How should I store this compound?

For long-term storage, this compound is stable for at least two years when stored as a solid at -20°C in a dry environment.[1] For short-term storage, +4°C is acceptable.[1] It is crucial to keep the compound cool and dry to prevent degradation.[1]

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a stock solution.[2] Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound sensitive to light?

Q5: What is the optimal pH range for working with this compound?

Specific pH stability data for this compound is not available. However, studies on other fungal pigments and natural compounds suggest that they are often more stable in acidic to neutral conditions. For example, some fungal pigments show greater stability at pH values up to 5 and degrade more rapidly at a pH above 6.[4] Another compound, Verbascoside, was also found to be more stable in acidic solutions compared to alkaline ones, with the most rapid degradation occurring at pH 8.[5] It is therefore advisable to maintain a pH in the slightly acidic to neutral range during your experiments, if possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, leading to its degradation and inconsistent results.

Issue Potential Cause Recommended Solution
Loss of activity or inconsistent results over time Degradation of this compound in solution.- Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. - Avoid prolonged storage of diluted solutions, even at 4°C. - Minimize the exposure of solutions to ambient light and temperature.
Precipitation of the compound in aqueous media Poor solubility of this compound in aqueous solutions.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is compatible with your experimental system and sufficient to maintain solubility. - Gently vortex the solution before use to ensure it is fully dissolved.
Discoloration of the this compound solution Chemical degradation of the compound.- Check the pH of your experimental medium; highly alkaline conditions may promote degradation.[4][5] - Protect the solution from light exposure.[3] - Ensure the solvents used are of high purity and free of contaminants that could react with this compound.
Inconsistent biological activity between experiments Variability in the concentration of active this compound.- Use a consistent and validated method for preparing and quantifying this compound solutions. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Experimental Protocols

Below are detailed methodologies for key experimental procedures involving this compound, designed to minimize degradation.

Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under sterile conditions, dissolve the this compound in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).

    • Gently vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Cell-Based Assay Protocol (General)

This protocol is based on methodologies used for similar chromone derivatives.[2]

  • Cell Culture:

    • Culture cells (e.g., A549 or HT-29) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentrations using the cell culture medium. It is important to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired experimental duration.

Visualizations

Logical Workflow for Handling this compound

G A Solid this compound (Store at -20°C, dry) B Prepare Stock Solution (Anhydrous DMSO) A->B C Aliquot Stock Solution (Single-use, amber tubes) B->C D Store Aliquots (-20°C, protected from light) C->D E Thaw Single Aliquot (Room temperature, protected from light) D->E F Prepare Working Solution (Dilute in experimental medium) E->F G Perform Experiment (Minimize light and temperature exposure) F->G H Discard Unused Working Solution G->H

Caption: Workflow for handling this compound to minimize degradation.

Potential Signaling Pathway of this compound Analogs

The following diagram illustrates a potential mechanism of action for chromone derivatives similar to this compound, which have been shown to induce apoptosis in cancer cells.[6][7]

G A This compound Analog B Bcl-2 (Anti-apoptotic) A->B down-regulates C Bax (Pro-apoptotic) A->C up-regulates E Cleaved caspase 3 (Active) B->E C->E D Pro-caspase 3 (Inactive) D->E cleavage F Apoptosis E->F

Caption: Potential apoptotic pathway induced by this compound analogs.

References

best practices for handling and weighing Remisporine B powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and weighing Remisporine B powder to ensure personnel safety and experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known hazards?

This compound is a mycotoxin and polyketide derived from Penicillium sp.[1][2] It is a yellow solid with known immunosuppressive activity, inhibiting T-cell and B-cell proliferation.[2][3] While comprehensive toxicological data is not available, as a mycotoxin, it should be handled as a potentially hazardous substance. General safety precautions for handling toxic powders should be strictly followed.[4]

Q2: What are the proper storage conditions for this compound powder and its solutions?

For long-term storage, this compound powder is stable for at least two years when stored at -20°C.[1][2] Short-term storage at +4°C is also acceptable.[1] Once in solution, storage recommendations vary by solvent and temperature. For example, solutions in DMSO should be stored as aliquots in tightly sealed vials. These can be kept for up to two weeks at 4°C, one month at -20°C, or up to six months at -80°C.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare and use solutions on the same day or store in single-use aliquots.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?

When handling this compound powder, a standard set of PPE is required to minimize exposure. This includes:

  • A fastened lab coat

  • Safety glasses or goggles

  • Gloves (consider double-gloving if there is a risk of direct contact)[4]

  • Closed-toe shoes[4]

Q4: In which solvents is this compound soluble?

This compound is soluble in ethanol, methanol, or DMSO, all at a concentration of 1 mg/mL.[1] To enhance solubility, it is sometimes recommended to heat the solution to 37°C and use an ultrasonic bath.[3]

Troubleshooting Guides

Issue: Inconsistent results in bioassays.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure that the powder has been stored correctly at -20°C and that stock solutions have not undergone multiple freeze-thaw cycles.[3] Prepare fresh solutions for critical experiments. Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2]

  • Possible Cause 2: Inaccurate weighing of the powder.

    • Solution: Due to the small quantities often required, any weighing inaccuracies can significantly impact experimental outcomes. Use a calibrated analytical balance and follow best practices for weighing potent compounds, such as the tare method described in the experimental protocols below.[5]

  • Possible Cause 3: Incomplete dissolution of the powder.

    • Solution: Ensure the powder is fully dissolved in the solvent. Gentle warming to 37°C and sonication may be necessary to achieve complete dissolution.[3] Visually inspect the solution for any particulate matter before use.

Issue: Accidental spill of this compound powder.

  • Immediate Actions:

    • Alert others in the immediate area.

    • Evacuate the contaminated area if the spill is large.

    • If you have come into contact with the powder, immediately wash the affected skin with generous amounts of running water and a non-abrasive soap.[6] If eyes are affected, flush with clean, running water for at least 15 minutes while keeping the eyes open.[6] Seek medical attention.[6]

  • Cleanup Procedure:

    • Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[6]

    • Gently cover the spill with absorbent material to avoid generating dust.

    • Scoop up the material and place it into a sealed container for disposal as hazardous waste.[6]

    • Clean the spill area with a towel wetted with a solvent in which the powder is soluble (e.g., ethanol or methanol).[4]

    • Ventilate the area after the cleanup is complete.[6]

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 576.50 g/mol [2]
Appearance Yellow solid[1]
Purity ≥95% (HPLC)[1]
Solubility 1 mg/mL in ethanol, methanol, or DMSO[1]
Long-Term Storage -20°C (stable for at least 2 years)[1][2]
Short-Term Storage +4°C[1]
DMSO Solution Storage 2 weeks at 4°C, 1 month at -20°C, 6 months at -80°C[2][3]
Immunosuppressive IC50 30.1 µg/mL (T-cell proliferation), 32.4 µg/mL (B-cell proliferation)[2]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL Stock Solution in DMSO

  • Preparation:

    • Designate a specific work area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure.[4][5]

    • Assemble all necessary materials: this compound powder vial, DMSO, microcentrifuge tubes, and calibrated micropipettes.

    • Don appropriate PPE (lab coat, gloves, safety glasses).

  • Weighing (Tare Method):

    • Place a sterile, empty microcentrifuge tube with its cap on a calibrated analytical balance and press the "tare" button to zero the reading.[5]

    • Move the tared tube to the fume hood.

    • Carefully add the desired amount of this compound powder to the tube using a disposable spatula.

    • Close the cap of the microcentrifuge tube.

    • Return the sealed tube to the balance to measure the weight of the powder.[5]

    • Adjust the amount of powder in the fume hood as necessary, ensuring the tube is capped when moving it back and forth to the balance.

  • Dissolution:

    • Based on the final weight of the powder, calculate the volume of DMSO required to achieve a 1 mg/mL concentration.

    • In the fume hood, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[3]

    • Visually confirm that no solid particles remain.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage, store at 4°C for up to two weeks.[2]

    • For long-term storage, create single-use aliquots in tightly sealed vials and store at -20°C or -80°C.[2][3]

Visualizations

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing (Tare Method) cluster_dissolution Dissolution cluster_storage Storage prep_ppe Don PPE prep_area Designate work area (fume hood) prep_ppe->prep_area prep_materials Gather materials prep_area->prep_materials weigh_tare Tare empty container on balance prep_materials->weigh_tare weigh_add Add powder to container in fume hood weigh_tare->weigh_add weigh_measure Seal container and weigh on balance weigh_add->weigh_measure weigh_adjust Adjust powder amount in fume hood weigh_measure->weigh_adjust If necessary diss_add Add solvent weigh_measure->diss_add weigh_adjust->weigh_measure diss_mix Vortex/Sonicate diss_add->diss_mix diss_confirm Confirm complete dissolution diss_mix->diss_confirm store_aliquot Aliquot solution diss_confirm->store_aliquot store_freeze Store at -20°C or -80°C store_aliquot->store_freeze

Caption: Workflow for weighing this compound powder and preparing a stock solution.

Spill_Response_Plan cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure spill Powder Spill Occurs alert Alert others spill->alert decontaminate Personal decontamination (wash skin/eyes) spill->decontaminate evacuate Evacuate area alert->evacuate ppe Don appropriate PPE (respirator, gloves) evacuate->ppe medical Seek medical attention decontaminate->medical contain Cover spill gently ppe->contain collect Scoop into sealed container contain->collect clean Wipe area with solvent collect->clean dispose Dispose as hazardous waste clean->dispose

Caption: Logical workflow for responding to an accidental spill of this compound powder.

Storage_Decision_Tree start This compound Form? powder Powder start->powder solution Solution start->solution powder_storage_q Storage Duration? powder->powder_storage_q solution_storage_q Storage Duration? solution->solution_storage_q powder_long Long-Term: Store at -20°C powder_storage_q->powder_long > Few weeks powder_short Short-Term: Store at +4°C powder_storage_q->powder_short < Few weeks solution_long Long-Term (>2 weeks)? solution_storage_q->solution_long Long solution_short Short-Term (<2 weeks)? solution_storage_q->solution_short Short solution_long_temp Storage at -80°C (up to 6 months) solution_long->solution_long_temp solution_mid_temp Storage at -20°C (up to 1 month) solution_long->solution_mid_temp solution_short_temp Storage at +4°C (up to 2 weeks) solution_short->solution_short_temp

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Ensuring Consistent Results in Remisporine B Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Remisporine B bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure consistent and reliable results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a dimeric chromenone derived from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] Its primary known biological activities include cytotoxicity against various cancer cell lines and anti-inflammatory effects, specifically the suppression of superoxide anion generation in neutrophils. The cytotoxic effects of this compound and its analogs are associated with the induction of apoptosis through the modulation of the Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the activation of caspase-3.[2][3][4]

Q2: What are the common bioassays used to evaluate the activity of this compound?

Based on its known biological activities, the most common bioassays for this compound are:

  • Cytotoxicity Assays: To determine the concentration-dependent killing of cancer cells. Common methods include MTT, MTS, and resazurin-based assays which measure metabolic activity, or dye exclusion assays (e.g., trypan blue) that assess membrane integrity.

  • Anti-Inflammatory Assays: Primarily focused on measuring the inhibition of superoxide generation in neutrophils, often stimulated by agents like fMLP (N-formylmethionyl-leucyl-phenylalanine).

  • Apoptosis Assays: To confirm the mechanism of cell death, including Annexin V/Propidium Iodide (PI) staining for apoptosis detection, and western blotting or other immunoassays to measure the levels of key apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.

Q3: We are observing high variability in our IC50 values for this compound in our cytotoxicity assays. What are the potential causes?

High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are used within a consistent and low passage number range.

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. Optimize and strictly control the seeding density.

  • Compound Stability and Solubility: this compound is formed from the dimerization of Remisporine A.[1] Ensure the stability of your compound in the assay medium. If solubility is an issue, consider using a different solvent or formulation, but be mindful of solvent toxicity.

  • Incubation Time: The timing of compound addition and the duration of incubation should be consistent across all experiments.

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays

This guide addresses common problems encountered during the determination of this compound's cytotoxic activity.

Problem: High Background Signal in Control Wells

Potential Cause Recommended Solution
Media Components Use fresh, pre-warmed media. Some media components can interfere with assay reagents. Test different media formulations if necessary.
Reagent Contamination Ensure all reagents are sterile and free from contaminants. Prepare fresh reagents for each experiment.
Incorrect Blanking Use appropriate blanks (media only, media + compound) to subtract background absorbance/fluorescence correctly.

Problem: Low Signal or No Dose-Response

Potential Cause Recommended Solution
Sub-optimal Cell Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Incorrect Assay Endpoint The chosen incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment to determine the optimal endpoint.
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Protect from light if it is light-sensitive.
Assay Reagent Incompatibility Ensure the chosen cytotoxicity assay (e.g., MTT, MTS) is compatible with this compound and does not lead to chemical interference.

Experimental Workflow for a Standard Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture and Harvest Cells B 2. Count and Adjust Cell Density A->B C 3. Seed Cells in 96-well Plate B->C D 4. Incubate (24h) C->D E 5. Prepare Serial Dilutions of this compound D->E F 6. Add Compound to Wells E->F G 7. Incubate (24-72h) F->G H 8. Add Cytotoxicity Reagent (e.g., MTT) G->H I 9. Incubate H->I J 10. Add Solubilization Buffer (if MTT) I->J K 11. Read Absorbance/Fluorescence J->K L 12. Calculate % Viability K->L M 13. Plot Dose-Response Curve L->M N 14. Determine IC50 M->N

Caption: Standard workflow for determining the IC50 of this compound in a cell-based cytotoxicity assay.

Guide 2: Variability in Neutrophil Superoxide Generation Assay

This guide focuses on troubleshooting the anti-inflammatory bioassay for this compound.

Problem: High Basal Superoxide Production in Unstimulated Neutrophils

Potential Cause Recommended Solution
Neutrophil Activation During Isolation Handle neutrophils gently during isolation. Avoid vigorous vortexing or pipetting. Keep cells on ice.
Contaminating Substances Ensure all solutions are endotoxin-free.
Spontaneous Activation Use freshly isolated neutrophils for each experiment as they have a short lifespan and can become activated over time.

Problem: Low or No Response to Stimulant (e.g., fMLP)

Potential Cause Recommended Solution
Poor Neutrophil Viability Check neutrophil viability before starting the assay.
Stimulant Degradation Prepare fresh dilutions of the stimulant (e.g., fMLP) for each experiment.
Incorrect Assay Conditions Optimize the concentration of the stimulant and the incubation time.

Troubleshooting Logic for Inconsistent Neutrophil Assay Results

G start Inconsistent Results in Neutrophil Assay q1 Are unstimulated controls showing high activity? start->q1 a1_yes Check neutrophil isolation protocol for activation triggers. Ensure all reagents are endotoxin-free. q1->a1_yes Yes q2 Is the response to the positive control (e.g., fMLP) low or absent? q1->q2 No a1_yes->q2 a2_yes Verify neutrophil viability. Check stimulant concentration and freshness. Optimize assay conditions (time, temp). q2->a2_yes Yes q3 Is there high well-to-well variability? q2->q3 No a2_yes->q3 a3_yes Review pipetting technique. Ensure even cell distribution in wells. q3->a3_yes Yes end Consistent Results q3->end No a3_yes->end

Caption: A logical troubleshooting workflow for identifying sources of error in neutrophil-based bioassays.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Neutrophil Superoxide Anion Generation Assay
  • Neutrophil Isolation: Isolate human neutrophils from the venous blood of healthy donors using a standard method like dextran sedimentation or Ficoll-Paque gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Assay Setup: In a 96-well plate, add neutrophils, the detection reagent (e.g., cytochrome c or a fluorescent probe like DHR 123), and different concentrations of this compound. Include a vehicle control.

  • Stimulation: After a brief pre-incubation with the compound, add a stimulant such as fMLP to induce the oxidative burst.

  • Measurement: Measure the change in absorbance (for cytochrome c reduction) or fluorescence (for oxidized DHR 123) over time using a microplate reader.

  • Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

Signaling Pathway

This compound-Induced Apoptosis Pathway

G cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax Promotes ProCaspase3 Pro-Caspase-3 Bcl2->ProCaspase3 Inhibits Bax->ProCaspase3 Activates Caspase3 Cleaved Caspase-3 (Active) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis, involving the regulation of Bcl-2 family proteins and the activation of caspase-3.

References

addressing low solubility of Remisporine B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Remisporine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a mycotoxin with a unique dimeric cyclopentachromone structure, isolated from the fungus Penicillium sp.[1]. It is a yellow solid[1]. Functionally, it has been shown to possess immunosuppressive activity by inhibiting the proliferation of isolated mouse splenic lymphocytes[2]. It also exhibits weak cytotoxic and antimicrobial activities[1][3].

Q2: What is the known solubility of this compound?

This compound is poorly soluble in aqueous solutions. It is reported to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), all at a concentration of 1 mg/mL[1][3].

Q3: Why is the low aqueous solubility of this compound a concern for my experiments?

The low aqueous solubility of this compound can lead to several experimental challenges:

  • Precipitation: The compound may precipitate out of solution when an organic stock solution is diluted into an aqueous buffer for cell-based assays or other biological experiments.

  • Inaccurate Concentration: Precipitation can lead to an inaccurate final concentration of the compound in your experiment, affecting the reliability and reproducibility of your results.

  • Reduced Bioavailability: In in-vivo studies, poor solubility can lead to low absorption and bioavailability[4][5].

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent. Based on available data, DMSO is a common choice. For example, you can dissolve this compound in DMSO to make a 1 mg/mL stock solution[1][3]. To enhance dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath[2]. Always store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2].

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous solutions.

Issue 1: Precipitation observed upon dilution of DMSO stock in aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound.

Root Cause Analysis and Solution Workflow:

start Precipitation Observed check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Decrease final DMSO concentration (ideally <=0.5%) check_dmso->reduce_dmso Yes check_conc Is this compound concentration too high? check_dmso->check_conc No success Problem Resolved reduce_dmso->success lower_conc Lower the final concentration of this compound check_conc->lower_conc Yes sol_enhance Employ solubility enhancement techniques check_conc->sol_enhance No lower_conc->success sol_enhance->success

Caption: Troubleshooting workflow for precipitation issues.

Possible Solutions:

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted. Aim for a final DMSO concentration of less than 1%, and ideally 0.5% or lower in your aqueous medium.

  • Lower this compound Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try using a lower final concentration.

  • Use a Co-solvent: A co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution[6][7]. Ethanol or propylene glycol are common co-solvents used in biological experiments[8]. When preparing your working solution, you can try a mixture of your aqueous buffer and a small percentage of a co-solvent.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility[4][9][10]. You can try pre-incubating this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your aqueous medium.

Issue 2: Inconsistent or non-reproducible experimental results.

This could be due to variable amounts of soluble this compound in your experiments.

Root Cause Analysis and Solution Workflow:

start Inconsistent Results check_prep Is the working solution prepared fresh each time? start->check_prep fresh_prep Always prepare working solutions fresh from a frozen stock check_prep->fresh_prep No check_dissolution Is the compound fully dissolved in the stock? check_prep->check_dissolution Yes success Improved Reproducibility fresh_prep->success ensure_dissolution Ensure complete dissolution of stock (vortex, sonicate, gentle warming) check_dissolution->ensure_dissolution No check_precipitation Is there visible precipitation in the final working solution? check_dissolution->check_precipitation Yes ensure_dissolution->success troubleshoot_precip Refer to Issue 1: Troubleshooting Precipitation check_precipitation->troubleshoot_precip Yes check_precipitation->success No troubleshoot_precip->success

Caption: Workflow for addressing inconsistent experimental results.

Possible Solutions:

  • Fresh Working Solutions: Always prepare your final working solution of this compound fresh from a frozen stock solution immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.

  • Ensure Complete Dissolution of Stock: Before making dilutions, ensure that your this compound stock solution is completely dissolved. If you notice any precipitate in the frozen stock, warm it to room temperature or 37°C and vortex or sonicate until it is fully dissolved[2].

  • Filter Your Working Solution: After diluting your stock solution into the final aqueous buffer, you can filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. This will ensure that you are working with a homogenous solution, but be aware that this may lower the final concentration if significant precipitation has occurred.

Solubility Enhancement Strategies

Several techniques can be employed to improve the solubility of hydrophobic compounds like this compound[11]. The choice of method will depend on the specific experimental requirements.

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent to the aqueous solution to increase the solubility of the hydrophobic compound[6][7].Simple to implement[6].The co-solvent may have biological effects or be toxic to cells at higher concentrations.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility[8][9].Can be very effective for acidic or basic compounds[9].This compound's structure does not suggest significant ionizable groups, so this may have limited effect. The required pH may not be compatible with the experiment.
Cyclodextrin Complexation Cyclodextrins encapsulate the hydrophobic drug molecule, increasing its apparent water solubility[4][10].Generally low toxicity and can significantly improve solubility[4].May alter the effective concentration of the free drug available to interact with its target.
Solid Dispersion Dispersing the drug in a hydrophilic carrier at a solid state[4][7].Can improve both solubility and dissolution rate[4].Requires more complex formulation preparation.
Particle Size Reduction Reducing the particle size (micronization or nanonization) increases the surface area for dissolution[10][12].Increases the rate of dissolution[10].Does not increase the equilibrium solubility[10]. Requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
  • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • Determine the final desired concentration of this compound and the maximum tolerable co-solvent concentration for your experiment (e.g., 1% ethanol).

  • In a sterile microfuge tube, add the required volume of the this compound stock solution.

  • Add the co-solvent (e.g., ethanol) to the tube.

  • Vortex briefly to mix.

  • Add the aqueous buffer to reach the final volume.

  • Vortex immediately and thoroughly to ensure rapid mixing and prevent precipitation.

  • Use the freshly prepared working solution immediately.

Protocol 2: Preparation of a this compound Working Solution using Cyclodextrin
  • Prepare a 100 mM stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.

  • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile microfuge tube, add the required volume of the this compound stock solution.

  • Add the HP-β-CD stock solution to the tube. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point of 100:1 to 1000:1 is common.

  • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for complex formation.

  • Add the remaining aqueous buffer to reach the final volume.

  • Vortex to mix.

  • Use the freshly prepared working solution.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its immunosuppressive effects on lymphocytes suggest potential interference with common immune cell activation pathways[2]. A generalized diagram of a potential target pathway is presented below.

lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK complex tak1->ikk nfkb NF-κB ikk->nfkb proliferation Lymphocyte Proliferation nfkb->proliferation remisporine This compound remisporine->nfkb Potential Inhibition

Caption: Potential inhibitory effect on NF-κB signaling.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activity of Remisporine B and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic IC50 values of Remisporine B and its analogues, supported by experimental data from published studies. The information is intended to assist researchers in the fields of oncology and medicinal chemistry in evaluating the potential of these compounds as anticancer agents.

Introduction to this compound

This compound is a dimeric chromenone derived from the spontaneous Diels-Alder reaction of Remisporine A, a natural product isolated from the marine fungus Remispora maritima.[1] It belongs to a class of compounds that have garnered interest for their potential biological activities, including anticancer properties. This guide focuses on the cytotoxic effects of this compound and its synthetic or naturally occurring analogues against various cancer cell lines.

Comparative Cytotoxic Activity (IC50)

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its analogues against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
This compound HT-29 (Colon Carcinoma)61.0[2]
A549 (Lung Carcinoma)4.3[2]
K562 (Leukemia)69.0 (µg/mL)[3]
HL-60 (Leukemia)62.9 (µg/mL)[3]
Epithis compound A549 (Lung Carcinoma)32.29 ± 4.83[4]
HT-29 (Colon Carcinoma)50.88 ± 2.29[4]
Epiremisporine B1 K562 (Leukemia)53.1 (µg/mL)[3]
HL-60 (Leukemia)54.7 (µg/mL)[3]
Epiremisporine C A549 (Lung Carcinoma)>100[4]
HT-29 (Colon Carcinoma)>100[4]
Epiremisporine D A549 (Lung Carcinoma)>100[4]
HT-29 (Colon Carcinoma)>100[4]
Epiremisporine E A549 (Lung Carcinoma)43.82 ± 6.33[4]
HT-29 (Colon Carcinoma)>100[4]
Epiremisporine F HT-29 (Colon Carcinoma)44.77 ± 2.70[2]
A549 (Lung Carcinoma)77.05 ± 2.57[2][5]
Epiremisporine G HT-29 (Colon Carcinoma)35.05 ± 3.76[2]
A549 (Lung Carcinoma)52.30 ± 2.88[2][5]
Epiremisporine H HT-29 (Colon Carcinoma)21.17 ± 4.89[2][5]
A549 (Lung Carcinoma)31.43 ± 3.01[2][5]
5-Fluorouracil (Positive Control) HT-29 (Colon Carcinoma)Not explicitly stated[2]
A549 (Lung Carcinoma)Not explicitly stated[2]

Mechanism of Action: Induction of Apoptosis

Several studies indicate that this compound analogues exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. The underlying mechanism involves the modulation of key proteins in the apoptotic signaling cascade. Specifically, compounds like Epiremisporine H have been shown to:

  • Downregulate Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents cell death. Its suppression promotes apoptosis.[2]

  • Upregulate Bax: Bax is a pro-apoptotic protein that, when activated, leads to the release of mitochondrial cytochrome c and activation of caspases.[2]

  • Activate Caspase-3: Caspase-3 is a critical executioner caspase that cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2][4]

This signaling pathway suggests that these compounds trigger the intrinsic (mitochondrial) pathway of apoptosis.

cluster_0 This compound Analogue cluster_1 Apoptotic Regulation cluster_2 Caspase Cascade cluster_3 Cellular Outcome Remisporine This compound Analogue Bcl2 Bcl-2 (Anti-apoptotic) Remisporine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Remisporine->Bax Activates ProCasp3 Pro-caspase-3 Bcl2->ProCasp3 Inhibits cleavage Bax->ProCasp3 Promotes cleavage Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound analogues.

Experimental Protocols

The cytotoxic activities of this compound and its analogues are typically evaluated using standard in vitro cell viability assays.

Cell Viability Assay (MTT or SRB Assay)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.[6]

General Workflow:

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogues) for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO) are included.[2]

  • Assay:

    • For MTT assay: MTT solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured.

    • For SRB assay: Cells are fixed, and the cellular proteins are stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Cancer Cell Culture B Seed Cells in 96-well Plate A->B C Add this compound Analogue Solutions B->C D Incubate for 48-72 hours C->D E Perform MTT or SRB Assay D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: General experimental workflow for determining cytotoxic IC50.

Western Blot Analysis

To elucidate the mechanism of action, Western blot analysis is often employed to measure the expression levels of apoptosis-related proteins.

General Protocol:

  • Cell Lysis: Cancer cells are treated with the compounds and then lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data suggests that several analogues of this compound exhibit promising cytotoxic activity against various cancer cell lines, with Epiremisporine H showing notable potency against both colon and lung cancer cells. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to fully assess the therapeutic potential of these compounds.

References

A Comparative Analysis of the Biological Activities of Remisporine B and its Precursor, Remisporine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Remisporine B and its unstable precursor, Remisporine A. Due to the inherent instability of Remisporine A, which readily dimerizes to form this compound, direct comparative biological data is scarce. This document summarizes the known biological effects of this compound and its derivatives, providing available quantitative data, experimental methodologies, and insights into its mechanism of action.

Overview of Remisporine A and B

Remisporine A is a novel cyclopentachromenone isolated from the marine fungus Remispora maritima. A key characteristic of Remisporine A is its instability under normal conditions, leading to a spontaneous Diels-Alder reaction to form its stereospecific dimer, this compound.[1] This dimerization is a critical factor in the study of these compounds, as most biological investigations have been conducted on the more stable this compound and its analogues.

Data Presentation: Quantitative Comparison of Biological Activities

The primary biological activities identified for this compound and its derivatives are anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data (IC₅₀ values) from studies on various cell lines.

Table 1: Anti-Inflammatory Activity of Remisporine Derivatives

CompoundAssayCell LineIC₅₀ (µM)
Epithis compoundSuperoxide anion generation inhibitionHuman neutrophils3.62 ± 0.61
Epiremisporine DSuperoxide anion generation inhibitionHuman neutrophils6.39 ± 0.40
Epiremisporine ESuperoxide anion generation inhibitionHuman neutrophils8.28 ± 0.29
Penicitrinone ASuperoxide anion generation inhibitionHuman neutrophils2.67 ± 0.10

Data sourced from studies on compounds isolated from Penicillium citrinum.[2][3]

Table 2: Cytotoxic Activity of Remisporine Derivatives

CompoundCell LineIC₅₀ (µM)
Epithis compoundA549 (Human lung carcinoma)32.29 ± 4.83
HT-29 (Human colon carcinoma)50.88 ± 2.29
Epiremisporine EA549 (Human lung carcinoma)43.82 ± 6.33
Epiremisporine HHT-29 (Human colon carcinoma)21.17 ± 4.89
A549 (Human lung carcinoma)31.43 ± 3.01

Data sourced from studies on compounds isolated from Penicillium citrinum.[2][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anti-Inflammatory Activity Assay: Inhibition of Superoxide Anion Generation

This assay evaluates the ability of the compounds to inhibit the inflammatory response of human neutrophils.

1. Preparation of Human Neutrophils:

  • Venous blood is collected from healthy human donors.

  • Neutrophils are isolated using a standard protocol of dextran sedimentation, hypotonic lysis of red blood cells, and separation on a Ficoll-Hypaque gradient.

2. Measurement of Superoxide Anion (O₂⁻) Generation:

  • The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

  • Neutrophils are incubated with the test compounds at various concentrations.

  • The inflammatory response is triggered by the addition of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).

  • The change in absorbance at 550 nm is measured to quantify the amount of superoxide anion generated.

  • Ibuprofen is typically used as a positive control.[3]

Cytotoxicity Assay: MTT Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

3. MTT Staining and Measurement:

  • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Mandatory Visualizations: Signaling Pathways and Workflows

Dimerization of Remisporine A to this compound

The formation of the stable dimer this compound from its unstable monomer Remisporine A is a fundamental aspect of its chemistry.[1][6]

G cluster_reaction Spontaneous Diels-Alder Reaction Remisporine_A Remisporine A (Unstable Monomer) Remisporine_B This compound (Stable Dimer) Remisporine_A->Remisporine_B Remisporine_A2 Remisporine A (Unstable Monomer) Remisporine_A2->Remisporine_B

Spontaneous Dimerization of Remisporine A
Proposed Apoptotic Pathway of Remisporine Derivatives in Cancer Cells

Studies on epiremisporine derivatives suggest that their cytotoxic activity is mediated through the induction of apoptosis via the intrinsic pathway.[3][4]

G cluster_cell Cancer Cell Remisporine Remisporine Derivatives (e.g., Epithis compound, H) Bcl2 Bcl-2 (Anti-apoptotic) Remisporine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Remisporine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of cytochrome c Bax->Mitochondrion Promotes release of cytochrome c Caspase3 Pro-caspase 3 Mitochondrion->Caspase3 Activates CleavedCaspase3 Cleaved caspase 3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Proposed Apoptotic Signaling Pathway
General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the isolation and biological evaluation of natural products like this compound.

G Start Fungal Culture (e.g., Penicillium citrinum) Extraction Extraction of Secondary Metabolites Start->Extraction Isolation Isolation & Purification (e.g., Chromatography) Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Compound Pure Compound (e.g., this compound derivative) Identification->Compound AntiInflammatory Anti-inflammatory Assay Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity Data Data Analysis (IC50 determination) AntiInflammatory->Data Cytotoxicity->Data

Workflow for Bioactivity Screening

References

Structure-Activity Relationship of Epiremisporine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Epiremisporine derivatives, a class of chromone analogs isolated from the marine-derived fungus Penicillium citrinum, have garnered significant interest within the scientific community due to their promising anti-cancer and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various epiremisporine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Comparative Biological Activity of Epiremisporine Derivatives

The biological activities of epiremisporine derivatives have been primarily evaluated based on their cytotoxic effects against human cancer cell lines and their ability to inhibit inflammatory responses in human neutrophils. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of different derivatives.

Table 1: Cytotoxic Activity of Epiremisporine Derivatives against Cancer Cell Lines
Compound IC50 (μM) against HT-29 (Colon Carcinoma) IC50 (μM) against A549 (Lung Carcinoma)
Epiremisporine B50.88 ± 2.29[3]32.29 ± 4.83[2]
Epiremisporine C>100>100
Epiremisporine D>100>100
Epiremisporine E>10043.82 ± 6.33[2]
Epiremisporine F44.77 ± 2.70[1]77.05 ± 2.57[1]
Epiremisporine G35.05 ± 3.76[1]52.30 ± 2.88[1]
Epiremisporine H21.17 ± 4.89[1]31.43 ± 3.01[1]
Table 2: Anti-inflammatory Activity of Epiremisporine Derivatives
Compound IC50 (μM) for Inhibition of Superoxide Anion Generation in fMLP-induced Human Neutrophils
Epithis compound3.62 ± 0.61[2]
Epiremisporine C>50
Epiremisporine D6.39 ± 0.40[2]
Epiremisporine E8.28 ± 0.29[2]
Epiremisporine F>50
Epiremisporine G31.68 ± 2.53[1]
Epiremisporine H33.52 ± 0.42[1]

Structure-Activity Relationship Insights

Analysis of the data reveals key structural features that influence the biological activity of epiremisporine derivatives:

  • Substitution at the 4-position: The presence of a 4α-methyl group in Epiremisporine H, as compared to a hydrogen atom in its analogues, is associated with enhanced cytotoxic activity against both HT-29 and A549 cell lines.[1]

  • Hydroxylation at the 11-position: Epiremisporine H, which possesses an 11-hydroxyl group, demonstrates greater cytotoxicity than derivatives with an 11-methoxyl group, such as Epiremisporine D.[1][2]

  • Substitution at the 2'-position: A hydroxyl group at the 2'-position, as seen in Epithis compound, leads to more effective cytotoxic activity compared to analogues lacking this group.[2][3] The stereochemistry of the methoxy group at this position also plays a role, with the 2'β-methoxyl group in Epiremisporine E showing stronger anticancer activity against A549 cells than the 2'α-methoxyl group in Epiremisporines C and D.[2]

SAR_Epiremisporine cluster_core Epiremisporine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Epiremisporine Core Structure R1, R2, R3 R1 R1 (Position 4) Core->R1 R2 R2 (Position 11) Core->R2 R3 R3 (Position 2') Core->R3 Cytotoxicity Cytotoxicity (Anti-cancer) R1->Cytotoxicity 4α-Methyl group (Epiremisporine H) ↑ Activity R2->Cytotoxicity 11-Hydroxyl group (Epiremisporine H) ↑ Activity R3->Cytotoxicity 2'-Hydroxyl group (Epithis compound) ↑ Activity R3->Cytotoxicity 2'β-Methoxy group (Epiremisporine E) > 2'α-Methoxy AntiInflammatory Anti-inflammatory Activity R3->AntiInflammatory 2'β-Methoxy group (Epiremisporine G & H) ↑ Activity vs. 2'α-Methoxy

Caption: Structure-activity relationship of epiremisporine derivatives.

Mechanism of Action: Apoptosis Induction

Several epiremisporine derivatives, notably Epiremisporine H, have been shown to induce apoptosis in cancer cells.[1] This process is mediated through the modulation of key proteins in the apoptotic signaling cascade, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1][2][3]

Apoptosis_Pathway Epiremisporine Epiremisporine Derivatives (e.g., Epiremisporine H) Bcl2 Bcl-2 (Anti-apoptotic) Epiremisporine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Epiremisporine->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by epiremisporine derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of epiremisporine derivatives against HT-29 and A549 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the epiremisporine derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was discarded, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of cell growth.

Anti-inflammatory Assay (Superoxide Anion Generation)

The anti-inflammatory activity was assessed by measuring the inhibition of fMLP-induced superoxide anion (O2•−) generation in human neutrophils.

  • Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.

  • Compound Incubation: The isolated neutrophils were incubated with the epiremisporine derivatives at 37°C for 5 minutes.

  • Cytochrome c and fMLP Addition: Cytochrome c (0.5 mg/mL) and fMLP (100 nM) were then added to the neutrophil suspension.

  • Absorbance Measurement: The change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anion, was continuously monitored.

  • IC50 Calculation: The IC50 value was determined as the concentration of the compound that inhibited 50% of the fMLP-induced superoxide anion generation.

References

A Comparative Analysis of the Anti-inflammatory Activity of Remisporine B and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Remisporine B, a marine-derived chromone derivative, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of their respective anti-inflammatory potential.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and ibuprofen was evaluated based on their ability to inhibit the generation of superoxide anions in fMLP-stimulated human neutrophils. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundAssayIC50 (μM)Reference
This compoundInhibition of fMLP-induced superoxide anion generation in human neutrophils3.62 ± 0.61[1]
IbuprofenInhibition of fMLP-induced superoxide anion generation in human neutrophils28.56 ± 2.73[2]

Experimental Protocols

Inhibition of fMLP-induced Superoxide Anion Generation in Human Neutrophils

This assay measures the inhibitory effect of a compound on the production of superoxide radicals, a key inflammatory mediator, by neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).

1. Isolation of Human Neutrophils:

  • Human peripheral blood is collected from healthy donors.

  • Neutrophils are isolated using a combination of dextran sedimentation and Ficoll-Paque density gradient centrifugation.

  • Contaminating red blood cells are removed by hypotonic lysis.

  • The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

2. Superoxide Anion Detection:

  • The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

  • Neutrophils are pre-incubated with the test compound (this compound or ibuprofen) at various concentrations for a specified time.

  • The stimulant, fMLP, is then added to trigger the respiratory burst and superoxide production.

  • The reduction of ferricytochrome c to ferrocytochrome c by superoxide anions is measured spectrophotometrically by the change in absorbance at 550 nm over time.

3. Data Analysis:

  • The percentage of inhibition of superoxide generation is calculated by comparing the rate of cytochrome c reduction in the presence of the test compound to that of the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

Ibuprofen: A Non-selective COX Inhibitor

Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Figure 1. Ibuprofen's mechanism of action.

This compound: A Potential Modulator of Neutrophil Activity and Inflammatory Signaling

The precise anti-inflammatory mechanism of this compound has not been fully elucidated. However, based on its potent inhibition of neutrophil superoxide generation and studies on related chromone derivatives, a multi-target mechanism is plausible.

Chromone derivatives have been shown to exert anti-inflammatory effects through various pathways, including the inhibition of the p38 MAPK signaling pathway and the NF-κB signaling cascade.[7][8][9] These pathways are crucial for the production of pro-inflammatory cytokines and enzymes. Additionally, some chromone derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade responsible for the production of leukotrienes.[10]

The observed inhibition of superoxide generation in neutrophils by this compound directly points to its ability to modulate the inflammatory functions of these key immune cells. This effect could be mediated by interference with signaling pathways that regulate the assembly and activation of the NADPH oxidase complex, the enzyme responsible for superoxide production in neutrophils.

Remisporine_B_Proposed_Mechanism cluster_pathways Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., fMLP) p38_MAPK p38 MAPK Pathway Inflammatory_Stimuli->p38_MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Five_LOX 5-Lipoxygenase (5-LOX) Inflammatory_Stimuli->Five_LOX Superoxide_Generation Superoxide Generation Inflammatory_Stimuli->Superoxide_Generation Cell_Membrane Cell Membrane Proinflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines) p38_MAPK->Proinflammatory_Mediators NFkB->Proinflammatory_Mediators Leukotrienes Leukotrienes Five_LOX->Leukotrienes Remisporine_B This compound Remisporine_B->p38_MAPK Potential Inhibition Remisporine_B->NFkB Potential Inhibition Remisporine_B->Five_LOX Potential Inhibition Remisporine_B->Superoxide_Generation

Figure 2. Proposed anti-inflammatory mechanism of this compound.

Summary and Conclusion

The available data indicates that this compound is a significantly more potent inhibitor of fMLP-induced superoxide anion generation in human neutrophils than ibuprofen, with an IC50 value approximately eight times lower. This suggests that this compound has strong potential as an anti-inflammatory agent, particularly in conditions where neutrophil-mediated inflammation plays a significant role.

While ibuprofen's mechanism of action is well-established as a non-selective COX inhibitor, the precise molecular targets of this compound require further investigation. Evidence from related chromone derivatives suggests that its anti-inflammatory effects may stem from the modulation of key signaling pathways such as p38 MAPK and NF-κB, and potentially through the inhibition of enzymes like 5-lipoxygenase.

This comparison highlights this compound as a promising candidate for further research and development in the field of anti-inflammatory therapeutics. Future studies should focus on elucidating its detailed mechanism of action and evaluating its efficacy and safety in preclinical and clinical models of inflammatory diseases.

References

Comparative Analysis of Cytotoxicity: Epiremisporine B versus Cisplatin in HT-29 Human Colon Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the natural product epiremisporine B and the conventional chemotherapeutic agent cisplatin on the HT-29 human colorectal cancer cell line. The information is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide focuses on a comparative analysis of two compounds with cytotoxic properties against the HT-29 colon cancer cell line: epithis compound, a chromone derivative isolated from marine-derived fungi, and cisplatin, a platinum-based chemotherapeutic drug widely used in the treatment of various cancers. Understanding their relative potencies and mechanisms of action is crucial for the potential development of new therapeutic strategies.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for epithis compound and cisplatin in HT-29 cells. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as exposure time and the specific viability assay used.

CompoundCell LineIC50 Value (µM)Exposure TimeAssay MethodReference
Epithis compoundHT-2950.88 ± 2.2972 hoursMTT Assay[1]
CisplatinHT-29262 hoursNot Specified[2][3]
CisplatinHT-297048 hoursXTT Assay[4]

Note: The variability in cisplatin's IC50 values highlights the influence of different experimental protocols. The shorter exposure time in one study resulting in a lower IC50 may suggest a rapid onset of cytotoxic effects, while longer exposures in other studies might reflect different cellular responses or assay sensitivities.

Experimental Protocols

To ensure reproducibility and allow for a clear understanding of the presented data, a detailed experimental protocol for a common cytotoxicity assay is provided below. This protocol is a composite representation based on methodologies frequently employed in the cited studies.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Seeding:

  • HT-29 cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of epithis compound and cisplatin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of each compound are prepared in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and an untreated control are also included.

3. Incubation:

  • The plates are incubated for a specified period, for instance, 48 or 72 hours, under standard cell culture conditions.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium containing MTT is then removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture HT-29 Cells seed Seed Cells in 96-well Plates culture->seed adhere Allow Cells to Adhere (24h) seed->adhere treat_cells Treat Cells with Compounds adhere->treat_cells prepare_E Prepare Epithis compound Dilutions prepare_E->treat_cells prepare_C Prepare Cisplatin Dilutions prepare_C->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read Measure Absorbance (570nm) dissolve->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 Values viability->ic50 compare Compare Cytotoxicity ic50->compare

Caption: Experimental workflow for comparing the cytotoxicity of epithis compound and cisplatin in HT-29 cells.

Signaling Pathways of Apoptosis

The cytotoxic effects of both epithis compound and cisplatin are known to be mediated, at least in part, through the induction of apoptosis, or programmed cell death. The signaling cascades involved, however, may differ.

G cluster_epiremisporine Epithis compound Apoptotic Pathway (Inferred for HT-29) epiremisporine Epithis compound mito_potential Mitochondrial Transmembrane Potential Collapse epiremisporine->mito_potential caspase3 Caspase-3 Activation mito_potential->caspase3 apoptosis_E Apoptosis caspase3->apoptosis_E

Caption: Inferred apoptotic pathway of epithis compound in HT-29 cells.

Studies on related compounds and in other cell lines suggest that epithis compound induces apoptosis through the mitochondrial pathway, leading to the activation of caspase-3.[5]

G cluster_cisplatin Cisplatin Apoptotic Pathway in HT-29 Cells cisplatin Cisplatin dna_damage DNA Adducts & DNA Damage cisplatin->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis_C Apoptosis caspase_cascade->apoptosis_C

Caption: Cisplatin-induced apoptotic signaling pathway in HT-29 cells.

Cisplatin is well-documented to cause DNA damage, which in turn activates the p53 tumor suppressor protein.[6] This leads to an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, triggering the mitochondrial release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[5][7]

Conclusion

Based on the available data, both epithis compound and cisplatin exhibit cytotoxic effects against the HT-29 human colon cancer cell line. A direct comparison of their potency is challenging due to the lack of studies conducted under identical experimental conditions. However, the compiled data provide valuable benchmarks for future research. Cisplatin's cytotoxicity is highly dependent on exposure duration, while epithis compound also demonstrates significant activity. Mechanistically, both compounds appear to converge on the induction of apoptosis, albeit potentially through different upstream signaling events. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential in the context of colorectal cancer.

References

A Comparative Analysis of Chromenone Dimers in Cancer Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Chromenone dimers, a class of naturally inspired or synthetically derived compounds, have emerged as promising scaffolds in the development of novel anticancer agents. Their diverse chemical structures and potent biological activities have garnered significant interest within the research community. This guide provides a comparative analysis of the anticancer properties of various chromenone dimers, focusing on their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity of Chromenone Dimers

The anticancer potential of chromenone dimers is primarily assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter in these evaluations. Below is a summary of the IC50 values for a selection of chromenone dimers against different human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
15c L5178YMouse Lymphoma23 ± 1.1[1]
HL60Human Promyelocytic Leukemia15 ± 1.1[1]
26c L5178YMouse Lymphoma14 ± 1.1[1]
HL60Human Promyelocytic Leukemia24 ± 1.1[1]
Epiremisporine E (3) A549Human Lung Carcinoma43.82 ± 6.33
Epiremisporine B (4) A549Human Lung Carcinoma32.29 ± 4.83
HT-29Human Colon Carcinoma50.88 ± 2.29
Penicitrinone A (5) A549Human Lung Carcinoma49.15 ± 6.47

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which chromenone dimers exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Several studies have indicated that chromenone dimers can trigger the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins and culminates in the activation of caspases.

The Bcl-2 family consists of both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. Chromenone dimers have been shown to modulate this balance, leading to an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathway cluster_0 Chromenone Dimer Treatment cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Response Chromenone_Dimer Chromenone Dimer Bcl2 Bcl-2 (Anti-apoptotic) Chromenone_Dimer->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chromenone_Dimer->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chromenone dimers.

Experimental Protocols

The following are detailed methodologies for key experiments used in the comparative analysis of chromenone dimers.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromenone dimers and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the chromenone dimers at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Anticancer Drug Evaluation

The evaluation of a potential anticancer compound typically follows a structured workflow to systematically assess its efficacy and mechanism of action.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion A Compound Synthesis/ Isolation B Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E F Western Blot Analysis (Apoptotic Markers) C->F G Comparative Analysis D->G E->G F->G H Lead Compound Identification G->H

Caption: A typical experimental workflow for evaluating the anticancer potential of chromenone dimers.

This guide provides a foundational understanding of the comparative analysis of chromenone dimers in cancer research. The presented data and protocols offer a framework for researchers to design and interpret experiments aimed at discovering and developing novel anticancer therapeutics based on this promising class of compounds.

References

Evaluating the Selectivity of Remisporine B for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer compound Remisporine B, focusing on its selectivity for cancer cells over normal cells. While direct comparative studies on a wide range of normal and cancerous cell lines are limited in the currently available literature, this document synthesizes existing data on the cytotoxicity of this compound and its derivatives against cancer cells and discusses its mechanism of action. This guide also presents detailed experimental protocols for key assays and visualizes the compound's signaling pathway to aid in further research and drug development.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its related compounds, primarily epiremisporines, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Epithis compoundA549Human Lung Carcinoma32.29 ± 4.83[1][2]
Epithis compoundHT-29Human Colon Carcinoma50.88 ± 2.29[2]
Epiremisporine EA549Human Lung Carcinoma43.82 ± 6.33[1][2]
Epiremisporine HHT-29Human Colon Carcinoma21.17 ± 4.89[3]
Epiremisporine HA549Human Lung Carcinoma31.43 ± 3.01[3]
Epiremisporine FHT-29Human Colon Carcinoma44.77 ± 2.70[3]
Epiremisporine FA549Human Lung Carcinoma77.05 ± 2.57[3]
Epiremisporine GHT-29Human Colon Carcinoma35.05 ± 3.76[3]
Epiremisporine GA549Human Lung Carcinoma52.30 ± 2.88[3]

Note on Selectivity: A comprehensive evaluation of the selectivity of this compound and its derivatives would require parallel testing on a panel of normal, non-cancerous cell lines. The available literature primarily focuses on the anti-cancer effects and does not provide extensive data on normal cell cytotoxicity for these specific compounds. However, studies on other secondary metabolites from the same fungus, Penicillium citrinum, have shown some level of selectivity, suggesting that this is a recognized and important area of investigation. Further research is needed to establish a clear selectivity index for this compound.

Mechanism of Action: Induction of Apoptosis

This compound and its analogs exert their anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. The key signaling cascade initiated by these compounds involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Specifically, treatment with these compounds leads to:

  • Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, promotes the release of cytochrome c from the mitochondria.

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that inhibits the action of Bax. By suppressing Bcl-2, this compound derivatives shift the cellular balance towards apoptosis.

  • Activation of Caspase-3: The release of cytochrome c triggers a cascade of caspase activation, culminating in the cleavage and activation of caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of various cellular substrates and the morphological changes associated with programmed cell death.

The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound and its derivatives.

RemisporineB_Apoptosis_Pathway RemisporineB This compound / Derivatives Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release ProCaspase3 Pro-caspase-3 CytochromeC->ProCaspase3 Activates Caspase3 Cleaved Caspase-3 (Active) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to evaluate the cytotoxicity and apoptotic effects of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Compound Treatment Treat cells with varying concentrations of this compound. A->B C 3. MTT Addition Add MTT solution to each well and incubate. B->C D 4. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. D->E F 6. IC50 Calculation Calculate the IC50 value from the dose-response curve. E->F

Caption: Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5 × 10^3 to 1 × 10^4 cells/well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included. The plates are then incubated for a further 24 to 72 hours.

  • MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Crystal Solubilization: The medium containing MTT is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspase-3.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis Lyse treated and untreated cells to extract proteins. B 2. Protein Quantification Determine protein concentration using a BCA or Bradford assay. A->B C 3. SDS-PAGE Separate proteins by size using gel electrophoresis. B->C D 4. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Immunoblotting Probe the membrane with primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-3) followed by HRP-conjugated secondary antibodies. D->E F 6. Detection Visualize protein bands using an enhanced chemiluminescence (ECL) system. E->F G 7. Analysis Densitometrically quantify the protein bands relative to a loading control (e.g., β-actin). F->G

Caption: Workflow for Western blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Cells are treated with this compound derivatives at various concentrations for a specified time. After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit, such as the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-Bcl-2, mouse anti-Bax, rabbit anti-caspase-3) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.

Conclusion

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis through the intrinsic mitochondrial pathway. While the current body of research provides a solid foundation for its anti-cancer potential, a critical gap remains in the comprehensive evaluation of its selectivity for cancer cells over normal cells. Future studies should focus on conducting parallel cytotoxicity assays on a broad panel of both cancerous and non-cancerous cell lines to establish a definitive selectivity index. This will be a crucial step in the further development of this compound as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon these initial findings.

References

Safety Operating Guide

Navigating the Safe Disposal of Remisporine B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Information

Before initiating any disposal procedure, it is crucial to be familiar with the known characteristics and handling advice for Remisporine B. The following table summarizes key information gathered from various sources.

CategoryInformation
Chemical Name This compound
CAS Number 571194-06-4[1][2]
Molecular Formula C30H24O12[1][2]
Appearance Yellow solid[2]
Solubility Soluble in ethanol, methanol, or DMSO (all at 1mg/ml)[2]
Storage Store as a powder at -20°C for up to 2 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]
Hazards As a mycotoxin, it should be handled with care, assuming potential cytotoxicity and immunosuppressive activity.[2] General safe handling practices for chemical compounds should be followed, including avoiding inhalation, ingestion, and skin/eye contact.[3]
Personal Protective Equipment (PPE) Wear protective gloves, lab coat, and eye protection (safety goggles or face shield).[3]
Incompatible Materials While not specified for this compound, it is prudent to avoid mixing with strong oxidizing agents, strong acids, or strong bases unless a specific reaction protocol is being followed.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste must be conducted in accordance with federal, state, and local regulations. The following procedure is a general guideline and should be adapted to comply with your institution's specific hazardous waste management plan.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine the form of the this compound waste:

    • Solid Waste: Unused or expired pure this compound powder.

    • Liquid Waste: Solutions containing this compound dissolved in solvents (e.g., DMSO, ethanol, methanol).

    • Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.

  • Segregate Waste Streams: Do not mix different types of chemical waste. Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated and non-halogenated solvent waste must be segregated.

2. Packaging and Labeling:

  • Select Appropriate Containers:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid this compound waste.

    • Liquid Waste: Use a leak-proof, screw-cap container that is compatible with the solvent used. Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

    • Contaminated Labware: Place in a designated, puncture-resistant hazardous waste bag or container.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (for liquid waste), and the approximate concentration and quantity. Affix any other labels required by your institution.

3. Storage of Waste:

  • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

4. Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do Not Dispose Down the Drain: Chemical waste, including solutions containing this compound, should never be disposed of down the sink.[4]

  • Do Not Dispose in Regular Trash: Solid this compound and contaminated labware must not be disposed of in the regular trash.[5]

Experimental Protocols Referenced

The handling and disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines, such as those provided by Fisher Scientific and Northwestern University's Research Safety department.[3][5] These guidelines emphasize the importance of personal protective equipment, proper waste segregation, and adherence to institutional and regulatory disposal requirements.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the overall workflow.

Remisporine_B_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Packaging & Labeling cluster_3 Storage & Disposal Start Start This compound Waste This compound Waste Start->this compound Waste Identify Waste Form Identify Waste Form This compound Waste->Identify Waste Form Solid Waste Solid Waste Identify Waste Form->Solid Waste  Solid Liquid Waste Liquid Waste Identify Waste Form->Liquid Waste  Liquid Contaminated Labware Contaminated Labware Identify Waste Form->Contaminated Labware  Contaminated Package & Label Solid Waste Package & Label Solid Waste Solid Waste->Package & Label Solid Waste Package & Label Liquid Waste Package & Label Liquid Waste Liquid Waste->Package & Label Liquid Waste Package & Label Labware Package & Label Labware Contaminated Labware->Package & Label Labware Store in Designated Area Store in Designated Area Package & Label Solid Waste->Store in Designated Area Package & Label Liquid Waste->Store in Designated Area Package & Label Labware->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup End End Contact EHS for Pickup->End

Caption: Workflow for the proper disposal of this compound waste.

Logical_Relationship_Disposal This compound This compound Mycotoxin Mycotoxin This compound->Mycotoxin is a Hazardous Waste Hazardous Waste Mycotoxin->Hazardous Waste classified as Segregated Disposal Segregated Disposal Hazardous Waste->Segregated Disposal requires Institutional EHS Institutional EHS Segregated Disposal->Institutional EHS managed by Regulatory Compliance Regulatory Compliance Institutional EHS->Regulatory Compliance ensures

Caption: Logical relationship for this compound disposal classification.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines for definitive procedures.

References

Safeguarding Research: A Comprehensive Guide to Handling Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all personnel handling Remisporine B. Strict adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potentially hazardous compound.

Researchers and laboratory personnel must familiarize themselves with the contents of this guide before commencing any work with this compound. This compound, a dimeric chromenone derived from the unstable precursor Remisporine A, has demonstrated cytotoxic effects in scientific studies, necessitating careful handling and disposal.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, research has indicated its biological activity. Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines, including non-small cell lung cancer (A549) and human colon carcinoma (HT-29) cells.[1] This inherent cytotoxicity underscores the need for stringent safety measures.

Quantitative Cytotoxicity Data:

Cell LineIC50 Value (µM)Reference
A549 (Human Lung Carcinoma)32.29 ± 4.83[1]
HT-29 (Human Colon Carcinoma)50.88 ± 2.29[1]

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE strategy is required at all times when handling this compound, from unpacking to disposal.

Required PPE:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects personal clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Minimizes the risk of inhaling aerosolized particles of the compound.

Operational Plan: Safe Handling Procedures

All manipulations of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any potential aerosols or dust.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area within the BSC or fume hood is decontaminated and covered with a disposable, absorbent bench liner.

  • Weighing: If weighing the solid compound, do so within the containment of the BSC or fume hood on an analytical balance. Use anti-static weigh paper.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Transport: When moving this compound, whether in solid or solution form, it must be in a sealed, clearly labeled, and shatter-proof secondary container.

  • Post-Handling: After handling, wipe down the exterior of all primary containers before removing them from the BSC or fume hood. All contaminated disposable materials should be placed in a designated cytotoxic waste container.

  • Handwashing: Wash hands thoroughly with soap and water immediately after removing PPE.

Emergency Procedures:

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area. The spill should be cleaned by trained personnel wearing appropriate PPE using a cytotoxic spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous materials.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Method
Solid Waste (Gloves, gowns, bench liners, contaminated labware)Labeled, leak-proof, puncture-resistant cytotoxic waste container (often yellow or purple).Incineration at a licensed hazardous waste facility.
Liquid Waste (Contaminated solvents, cell culture media)Labeled, leak-proof, shatter-proof container for cytotoxic liquid waste.Incineration at a licensed hazardous waste facility. Do not pour down the drain.
Sharps (Needles, scalpels, contaminated glass)Labeled, puncture-proof sharps container for cytotoxic waste.Incineration at a licensed hazardous waste facility.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow Figure 1: this compound Handling Workflow prep 1. Prepare Work Area (BSC/Fume Hood) don_ppe 2. Don Full PPE prep->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve transport 5. Transport in Secondary Container dissolve->transport post_handle 6. Post-Handling Decontamination transport->post_handle dispose_waste 7. Dispose of Contaminated Materials post_handle->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: this compound Handling Workflow

DisposalWorkflow Figure 2: this compound Disposal Workflow start Waste Generation (Contaminated with this compound) solid_waste Solid Waste (Gloves, Gowns, etc.) start->solid_waste liquid_waste Liquid Waste (Solvents, Media) start->liquid_waste sharps_waste Sharps Waste (Needles, Glass) start->sharps_waste solid_container Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Cytotoxic Sharps Container sharps_waste->sharps_container incineration Disposal via Licensed Hazardous Waste Incineration solid_container->incineration liquid_container->incineration sharps_container->incineration

Caption: this compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.